molecular formula C27H23ClO2 B15541352 Bms641

Bms641

Número de catálogo: B15541352
Peso molecular: 414.9 g/mol
Clave InChI: FRTYVAKGTFXRNY-CSKARUKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BMS641 (BMS-209641) is a selective RARbeta agonist.

Propiedades

Fórmula molecular

C27H23ClO2

Peso molecular

414.9 g/mol

Nombre IUPAC

3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+

Clave InChI

FRTYVAKGTFXRNY-CSKARUKUSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-986278

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986278 is a potent and selective, orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Developed by Bristol Myers Squibb, this small molecule is under investigation as a first-in-class antifibrotic therapy for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[3][4] Elevated levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 are implicated in the pathogenesis of fibrotic diseases, making LPA1 a compelling therapeutic target.[3][5] BMS-986278 represents a second-generation LPA1 antagonist, designed to overcome the hepatobiliary toxicity observed with its predecessor, BMS-986020, by demonstrating negligible activity at key bile acid transporters.[3]

Core Mechanism of Action: LPA1 Antagonism

The primary mechanism of action of BMS-986278 is the competitive antagonism of the LPA1 receptor. By binding to LPA1, BMS-986278 blocks the downstream signaling cascades initiated by the endogenous ligand, LPA. LPA1 couples to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, as well as the β-arrestin pathway, to promote a range of pro-fibrotic cellular responses.[5] BMS-986278 has been shown to be a complete antagonist of LPA-mediated activation of all these pathways.[5]

Signaling Pathways Inhibited by BMS-986278
  • Gαi/o Pathway: Activation of the Gαi/o pathway by LPA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in cell survival and proliferation.

  • Gαq/11 Pathway: The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which are crucial for fibroblast activation and differentiation.

  • Gα12/13 Pathway: LPA1 signaling through Gα12/13 activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This pathway is critical for fibroblast migration, contraction, and extracellular matrix deposition.

  • β-Arrestin Pathway: β-arrestin recruitment to the LPA1 receptor, following agonist binding, not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades that can contribute to pro-fibrotic gene expression.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BMS-986278, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of BMS-986278

ParameterSpeciesValue
LPA1 Receptor Binding Affinity (Kb) Human6.9 nM[1][2]
Bile Salt Export Pump (BSEP) Inhibition (IC50) Not Specified>100 µM[5]
Multidrug Resistance Protein 3 (MDR3) Inhibition (IC50) Not Specified>100 µM[5]
Organic Anion Transporting Polypeptide 1B1 (OATP1B1) Inhibition (IC50) Not Specified35.5 µM[5][6]
Cytochrome P450 (CYP) Inhibition (IC50) Not Specified>40 µM[6]
Pregnane X Receptor (PXR) Activation (EC50) Not Specified>50 µM[6]

Table 2: Preclinical Pharmacokinetics of BMS-986278

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)
Mouse 70%[5]37[5][6]
Rat 100%[5]15[5][6]
Monkey 79%[5]2.0[6]

Table 3: In Vivo Efficacy of BMS-986278 in a Rat Bleomycin-Induced Pulmonary Fibrosis Model

Dose (mg/kg)Reduction in Picrosirius Red Staining Area (%)
3 48%[6]
10 56%[6]
30 41%[6]

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to characterize the mechanism of action of BMS-986278.

In Vitro Assays

1. LPA1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Kb) of BMS-986278 for the human LPA1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from a cell line (e.g., HEK293 or CHO cells) stably overexpressing the human LPA1 receptor.

    • Radioligand Binding: A constant concentration of a radiolabeled LPA1 agonist (e.g., [3H]-LPA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled BMS-986278.

    • Incubation: The binding reaction is allowed to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Detection: The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.

    • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to a Kb value using the Cheng-Prusoff equation.

2. Gαq/11-Mediated Calcium Mobilization Assay

  • Objective: To assess the antagonist activity of BMS-986278 on LPA-induced calcium flux.

  • Methodology:

    • Cell Culture: Cells expressing the LPA1 receptor are seeded into a 96-well plate.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: The cells are pre-incubated with varying concentrations of BMS-986278.

    • Agonist Stimulation: The cells are then stimulated with a fixed concentration of LPA (typically the EC80).

    • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: The inhibitory effect of BMS-986278 is quantified by measuring the reduction in the LPA-induced fluorescence signal.

3. Gαi/o-Mediated cAMP Inhibition Assay

  • Objective: To determine the ability of BMS-986278 to block LPA-induced inhibition of cAMP production.

  • Methodology:

    • Cell Culture: LPA1-expressing cells are cultured in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Incubation: The cells are pre-treated with different concentrations of BMS-986278.

    • Stimulation: The cells are co-stimulated with a fixed concentration of LPA and an adenylyl cyclase activator (e.g., forskolin).

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or AlphaScreen.

    • Data Analysis: The antagonist effect of BMS-986278 is determined by its ability to reverse the LPA-mediated decrease in forskolin-stimulated cAMP levels.

4. Gα12/13-Mediated RhoA Activation Assay

  • Objective: To evaluate the inhibitory effect of BMS-986278 on LPA-induced RhoA activation.

  • Methodology:

    • Cell Culture and Treatment: LPA1-expressing cells are serum-starved and then pre-incubated with BMS-986278 before stimulation with LPA.

    • Cell Lysis: The cells are lysed in a buffer that preserves the GTP-bound state of RhoA.

    • Pull-down Assay: The cell lysates are incubated with a GST-fusion protein containing the Rho-binding domain of a Rho effector (e.g., Rhotekin), which specifically binds to GTP-bound (active) RhoA.

    • Western Blotting: The pulled-down complexes are resolved by SDS-PAGE and immunoblotted using an anti-RhoA antibody.

    • Data Analysis: The amount of activated RhoA is quantified by densitometry of the Western blot bands.

5. β-Arrestin Recruitment Assay

  • Objective: To measure the ability of BMS-986278 to block LPA-induced recruitment of β-arrestin to the LPA1 receptor.

  • Methodology:

    • Cell Line: A cell line is used that co-expresses the LPA1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Compound Incubation: The cells are pre-incubated with various concentrations of BMS-986278.

    • Agonist Stimulation: The cells are then stimulated with LPA.

    • Signal Detection: Recruitment of β-arrestin to the LPA1 receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal.

    • Data Analysis: The antagonist activity of BMS-986278 is determined by the reduction in the LPA-induced signal.

In Vivo Assay

6. Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To assess the in vivo anti-fibrotic efficacy of BMS-986278.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are typically used.

    • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.

    • Drug Administration: BMS-986278 is administered orally, typically starting on the day of bleomycin instillation and continuing for a defined period (e.g., 21 or 28 days).

    • Tissue Collection: At the end of the study, the animals are euthanized, and the lungs are harvested.

    • Histological Analysis: The lung tissue is fixed, sectioned, and stained with Picrosirius Red to visualize collagen deposition.

    • Quantification: The extent of fibrosis is quantified by measuring the area of Picrosirius Red staining using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of LPA1 and Inhibition by BMS-986278

LPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fibrosis Pro-fibrotic Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates BMS BMS-986278 BMS->LPA1 Inhibits Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G12 Gα12/13 LPA1->G12 beta_arrestin β-Arrestin LPA1->beta_arrestin PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC cAMP_inhibition cAMP Inhibition Gi->cAMP_inhibition RhoGEF RhoGEF G12->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Actin Actin Cytoskeleton Remodeling RhoA->Actin Fibroblast_activation Fibroblast Activation & Proliferation Ca2->Fibroblast_activation cAMP_inhibition->Fibroblast_activation Cell_migration Cell Migration Actin->Cell_migration downstream_beta Downstream Signaling beta_arrestin->downstream_beta downstream_beta->Fibroblast_activation ECM_deposition ECM Deposition Fibroblast_activation->ECM_deposition Cell_migration->ECM_deposition

Caption: LPA1 signaling pathways and their inhibition by BMS-986278.
Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model

Bleomycin_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Select Animal Model (e.g., Sprague-Dawley Rat) bleomycin Induce Lung Injury: Intratracheal Bleomycin Administration start->bleomycin treatment_group Treatment Group: Oral Administration of BMS-986278 bleomycin->treatment_group vehicle_group Vehicle Control Group bleomycin->vehicle_group daily_dosing Daily Dosing (e.g., 21-28 days) treatment_group->daily_dosing vehicle_group->daily_dosing euthanasia Euthanasia and Lung Harvest daily_dosing->euthanasia histology Histological Processing: Fixation, Sectioning euthanasia->histology staining Picrosirius Red Staining for Collagen histology->staining imaging Microscopy and Image Acquisition staining->imaging quantification Image Analysis: Quantify Collagen Area imaging->quantification end Assess Anti-fibrotic Efficacy quantification->end

Caption: Workflow for assessing BMS-986278 efficacy in a rodent model.

Conclusion

BMS-986278 is a potent and selective LPA1 receptor antagonist that effectively blocks all major downstream signaling pathways initiated by LPA. Its favorable preclinical pharmacokinetic profile and demonstrated in vivo efficacy in models of pulmonary fibrosis, coupled with a reduced risk of hepatobiliary toxicity, position it as a promising therapeutic candidate for the treatment of fibrotic diseases. The comprehensive in vitro and in vivo characterization of its mechanism of action provides a strong rationale for its continued clinical development.

References

BMS-641: A Technical Guide to a Selective RARβ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BMS-641, a potent and selective agonist for the Retinoid Acid Receptor β (RARβ). The document details its primary target, mechanism of action, and includes structured data and experimental protocols to facilitate further research and development.

Introduction to BMS-641

BMS-641, also identified as BMS-209641, is a synthetic organic molecule that functions as a selective agonist for the Retinoid Acid Receptor β (RARβ), a member of the nuclear receptor superfamily.[1][2][3] Due to its high affinity and selectivity for RARβ, BMS-641 is a valuable tool for investigating the physiological roles of this receptor and is considered a potential therapeutic agent, particularly in the context of oncology where it is viewed as a potential tumor suppressor.[4]

Chemical and Physical Properties

PropertyValue
Synonyms BMS-209641, BMS 641
Chemical Formula C₂₇H₂₃ClO₂
Molecular Weight 414.93 g/mol
CAS Number 369364-50-1
Appearance Crystalline solid
Solubility Soluble in DMSO

Primary Target and Selectivity

The primary molecular target of BMS-641 is the Retinoic Acid Receptor β (RARβ). It exhibits high selectivity for this receptor subtype over the other two RAR subtypes, RARα and RARγ. This selectivity is attributed to its specific chemical structure.

Binding Affinity

The selectivity of BMS-641 is quantitatively demonstrated by its dissociation constants (Kd) for the three RAR subtypes. The compound shows a significantly lower Kd for RARβ, indicating a much higher binding affinity.

Receptor SubtypeDissociation Constant (Kd)
RARβ 2.5 nM[2][3]
RARα 225 nM[2][3]
RARγ 223 nM[2][3]

Functional Activity

In functional assays, BMS-641 acts as a partial agonist of RARβ, with an EC50 value in the nanomolar range in transcriptional activation assays.[5]

Assay TypeParameterValue
Transcriptional ActivationEC50~10 nM[5]

Mechanism of Action and Signaling Pathway

BMS-641 exerts its effects by modulating gene expression through the canonical retinoic acid signaling pathway.

Signaling Cascade

  • Receptor Binding: BMS-641 enters the nucleus and binds to the ligand-binding domain of RARβ.

  • Heterodimerization: RARβ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: In the absence of a ligand, the RARβ/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex is associated with corepressor proteins, which inhibit gene transcription.

  • Conformational Change and Coactivator Recruitment: The binding of BMS-641 induces a conformational change in the RARβ protein. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.

  • Transcriptional Activation: The coactivator complexes, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin structure, making the DNA more accessible for transcription. This leads to the initiation of transcription of the downstream target genes.

Signaling Pathway Diagram

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS641_cyto BMS-641 BMS641_nuc BMS-641 BMS641_cyto->BMS641_nuc Diffusion RAR RARβ BMS641_nuc->RAR Binds CoRepressor Corepressor Complex BMS641_nuc->CoRepressor Causes dissociation CoActivator Coactivator Complex BMS641_nuc->CoActivator Promotes recruitment RAR_RXR RARβ/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to CoRepressor->RARE Inhibits Transcription CoActivator->RARE Activates Transcription Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: BMS-641 mediated RARβ signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of BMS-641.

RARβ Transcriptional Reporter Assay

This assay measures the ability of BMS-641 to activate gene transcription through RARβ.

Experimental Workflow Diagram

Reporter_Assay_Workflow A 1. Seed RARβ Reporter Cells in 96-well plate B 2. Prepare serial dilutions of BMS-641 A->B C 3. Add BMS-641 dilutions to cells B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Analyze data and determine EC50 F->G

Caption: Workflow for an RARβ transcriptional reporter assay.

Methodology

  • Cell Culture:

    • Culture mammalian cells (e.g., HEK293T or HeLa) that are stably or transiently co-transfected with two plasmids:

      • An expression vector for human RARβ.

      • A reporter vector containing a luciferase gene downstream of a promoter with multiple RAREs.

    • Maintain cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Trypsinize and seed the reporter cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to attach overnight.

    • Prepare a 10 mM stock solution of BMS-641 in DMSO.

    • Perform serial dilutions of the BMS-641 stock solution in the cell culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Include a vehicle control (DMSO only).

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of BMS-641.

    • Incubate the plate for 24 hours at 37°C.

  • Luminescence Measurement:

    • After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells by adding a passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Add the luciferase assay reagent, which contains the substrate (e.g., luciferin), to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from vehicle control wells) from all readings.

    • Normalize the data to a positive control (e.g., a known potent RAR agonist like all-trans retinoic acid).

    • Plot the luminescence intensity against the logarithm of the BMS-641 concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of BMS-641 for RARβ.

Experimental Workflow Diagram

Binding_Assay_Workflow A 1. Prepare nuclear extracts from cells overexpressing RARβ B 2. Incubate extracts with a fixed concentration of radiolabeled RAR agonist (e.g., [³H]-ATRA) A->B C 3. Add increasing concentrations of unlabeled BMS-641 B->C D 4. Incubate to reach equilibrium C->D E 5. Separate bound from free radioligand (e.g., via filtration) D->E F 6. Quantify bound radioactivity using a scintillation counter E->F G 7. Analyze data to determine IC50 and calculate Ki F->G

References

An In-depth Technical Guide to BMS641: A Selective RARβ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS641, also identified as BMS-209641, is a synthetic retinoid that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Retinoic Acid Receptor Beta (RARβ).[1][2][3][4][5] Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, retinoic acid, function as transcription factors to regulate gene expression.[6][7][8] These receptors play crucial roles in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[6][7][9][10] The RAR family comprises three isotypes: RARα, RARβ, and RARγ.[6][8] While these isotypes share structural similarities, they exhibit distinct expression patterns and biological functions.

Notably, RARβ has been implicated as a tumor suppressor, and its expression is often downregulated in various cancers.[11][12] This has spurred the development of RARβ-selective agonists as potential therapeutic agents. This compound has emerged as a valuable chemical tool for elucidating the specific roles of RARβ and as a potential lead compound in drug discovery programs.[6][7] This technical guide provides a comprehensive overview of this compound, including its selectivity profile, mechanism of action, and the experimental protocols used to characterize its activity.

Data Presentation

The selectivity of this compound for RARβ is a defining characteristic. This selectivity has been quantified through direct binding assays, which measure the dissociation constant (Kd) of the ligand for each receptor isotype. A lower Kd value indicates a higher binding affinity.

Compound RARα (Kd, nM) RARβ (Kd, nM) RARγ (Kd, nM) Selectivity (Fold vs. RARβ)
This compound225[1][3]2.5[1][3][11]223[1][3]~90-fold vs. RARα, ~89-fold vs. RARγ

As the data indicates, this compound exhibits approximately a 100-fold higher affinity for RARβ compared to RARα and RARγ, establishing it as a highly selective agonist.[1][3][11]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the ligand-binding pocket (LBP) of RARβ. Like other nuclear receptors, RARs form heterodimers with Retinoid X Receptors (RXRs).[6][8] In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit transcription.[8]

Upon binding of an agonist like this compound to RARβ, a conformational change is induced in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then facilitates the transcription of downstream target genes. The selectivity of this compound for RARβ is attributed to specific amino acid residues within the LBP of RARβ that are different in RARα and RARγ, allowing for a more favorable interaction with this compound.[11][13][14]

Below is a diagram illustrating the signaling pathway activated by this compound.

BMS641_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMS641_n This compound This compound->BMS641_n Nuclear Translocation RAR_RXR RARβ/RXR Heterodimer CoR Corepressors RARE RARE (DNA) RAR_RXR->RARE CoR->RAR_RXR CoA Coactivators Transcription Gene Transcription CoA->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein (e.g., Tumor Suppressors) mRNA->Protein BMS641_n->RAR_RXR Binding BMS641_n->CoR Dissociation RAR_RXR_this compound RARβ/RXR/BMS641 Complex RAR_RXR_this compound->RARE RAR_RXR_this compound->CoA Recruitment

Caption: Signaling pathway of this compound as a selective RARβ agonist.

Experimental Protocols

The characterization of this compound as a selective RARβ agonist involves several key in vitro experiments. The following are detailed methodologies for two such critical assays.

Transient Transactivation Assay

This assay is used to determine the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene.

Objective: To measure the dose-dependent activation of RARα, RARβ, and RARγ by this compound.

Materials:

  • HeLa cells (or other suitable cell line)

  • Expression vectors for Gal4-RARα, Gal4-RARβ, and Gal4-RARγ LBD fusion proteins

  • Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence ((17m)5x-G-luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound and a pan-RAR agonist (e.g., TTNPB)

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Plate HeLa cells in 24-well plates at a suitable density to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the appropriate Gal4-RAR LBD expression vector and the (17m)5x-G-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the control agonist (TTNPB). A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁶ M. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • Incubate the cells with the compounds for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected internal control (e.g., β-galactosidase) or to the total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves.

    • Calculate the EC50 values (the concentration of the compound that produces 50% of the maximal response) for each receptor isotype.

Limited Proteolysis Assay

This assay assesses ligand binding to a receptor by measuring the protection of the receptor from proteolytic degradation upon ligand binding.

Objective: To determine the ability of this compound to bind to and induce a conformational change in RARα, RARβ, and RARγ.

Materials:

  • In vitro translated, ³⁵S-labeled RARα, RARβ, and RARγ proteins

  • Trypsin

  • This compound and a pan-RAR agonist (e.g., TTNPB)

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Methodology:

  • Ligand Binding:

    • Incubate the in vitro translated RAR proteins with increasing concentrations of this compound or the control agonist (TTNPB) for a sufficient time to allow for binding (e.g., 30 minutes on ice). Include a no-ligand control.

  • Proteolytic Digestion:

    • Add a limited amount of trypsin to each reaction and incubate for a short period (e.g., 10 minutes at room temperature). The optimal trypsin concentration and incubation time should be determined empirically.

  • Quenching and Electrophoresis:

    • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the protein fragments by SDS-PAGE.

  • Visualization and Analysis:

    • Dry the gel and visualize the radiolabeled protein fragments using a phosphorimager or by autoradiography.

    • Analyze the resulting digestion patterns. Ligand binding induces a more compact conformation of the receptor, making it more resistant to proteolysis and resulting in a different pattern of protected fragments compared to the unbound receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing selective RAR agonists like this compound.

Experimental_Workflow Start Start: Compound Library Screening Primary Screening: Transactivation Assay (RARα, RARβ, RARγ) Start->Screening Hit_ID Hit Identification: Compounds with RARβ Activity Screening->Hit_ID Hit_ID->Start Inactive Compounds Selectivity_Assay Secondary Screening: Selectivity Profiling (Dose-Response Transactivation) Hit_ID->Selectivity_Assay Active Compounds Selective_Hit Identification of Selective Hits (e.g., this compound) Selectivity_Assay->Selective_Hit Selective_Hit->Selectivity_Assay Non-selective Binding_Assay Biophysical Characterization: Limited Proteolysis or Direct Binding Assays (Kd) Selective_Hit->Binding_Assay Selective Agonists In_Vivo In Vivo Studies: (e.g., Animal Models of Cancer) Binding_Assay->In_Vivo End Lead Compound In_Vivo->End

Caption: Workflow for the identification and characterization of selective RARβ agonists.

Conclusion

This compound is a powerful research tool and a promising scaffold for the development of novel therapeutics targeting pathologies associated with dysregulated RARβ signaling. Its high selectivity allows for the precise investigation of RARβ-mediated biological processes, distinguishing them from those governed by RARα and RARγ. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other selective nuclear receptor modulators. Further in vivo studies will be crucial to fully understand the therapeutic potential of this selective RARβ agonist.

References

In-Depth Technical Guide: Activation of the Retinoic Acid Receptor Beta (RARβ) Signaling Pathway by BMS-641

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-641, also identified as BMS-209641, is a potent and highly selective synthetic agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor with a critical role in cell growth, differentiation, and apoptosis. This document provides a comprehensive technical overview of the signaling pathway activated by BMS-641. It details the molecular mechanism of RARβ activation, downstream cellular effects, and presents key quantitative data from relevant studies. Furthermore, this guide includes detailed protocols for essential experimental procedures to study the effects of BMS-641, and provides visualizations of the signaling pathway and experimental workflows using the DOT language for Graphviz.

Introduction to BMS-641 and the RARβ Signaling Pathway

BMS-641 is a synthetic retinoid that exhibits high affinity and selectivity for RARβ.[1][2] Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are three main isotypes of RARs: alpha (α), beta (β), and gamma (γ). RARs form heterodimers with Retinoid X Receptors (RXRs) and, in the absence of a ligand, are bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins to inhibit transcription.

The binding of an agonist, such as BMS-641, to RARβ induces a conformational change in the receptor. This change leads to the dissociation of corepressor complexes and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes. The RARβ signaling pathway is known to play a significant role in embryonic development, tissue homeostasis, and is particularly noted for its tumor-suppressive functions, including the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: BMS-641 Activity

The selectivity of BMS-641 for RARβ is a key feature, enabling the specific interrogation of this signaling pathway. The following tables summarize the quantitative data regarding the binding affinity and transactivation potency of BMS-641.

Table 1: Binding Affinity (Kd) of BMS-641 for RAR Isotypes

Receptor IsotypeBinding Affinity (Kd) (nM)
RARβ2.5
RARα225
RARγ223

Data sourced from multiple chemical suppliers and research articles.[1][2]

Table 2: Transactivation Potency (EC50) of BMS-641 in a Reporter Assay

CompoundReceptorEC50 (nM)
BMS-641RARβ≈ 10

This data is derived from a study where HeLa cells were transiently transfected with human RARβ and a luciferase reporter gene.[3]

The BMS-641/RARβ Signaling Pathway

Activation of RARβ by BMS-641 initiates a cascade of molecular events that ultimately alter gene expression and cellular phenotype.

Mechanism of Action
  • Ligand Binding: BMS-641 enters the cell and binds to the Ligand Binding Pocket (LBP) of RARβ located in the nucleus.

  • Conformational Change: This binding induces a significant conformational change in the RARβ protein.

  • Coregulator Exchange: The conformational change leads to the dissociation of corepressor proteins (e.g., SMRT, NCoR) and the recruitment of coactivator proteins (e.g., p160 family members like SRC-1, TIF2/GRIP1, and AIB1/ACTR).

  • Transcriptional Activation: The RARβ/RXR heterodimer, now complexed with coactivators, promotes the assembly of the basal transcription machinery and initiates the transcription of target genes containing RAREs in their promoter regions.

Downstream Cellular Effects

The activation of RARβ by BMS-641 has been shown to lead to several key cellular outcomes:

  • Inhibition of Cell Growth: RARβ activation is strongly associated with the inhibition of proliferation in various cancer cell lines.

  • Induction of Apoptosis: The pathway can trigger programmed cell death, a crucial mechanism for its anti-tumor activity.

  • Neuronal Differentiation: Studies have demonstrated that selective activation of RARβ, in synergy with RARγ activation, can promote the differentiation of stem cells into specialized neuronal subtypes.

Signaling Pathway Diagram

BMS641_RARbeta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State cluster_cellular_effects Cellular Effects BMS641 BMS-641 Cytoplasmic_RARbeta RARβ This compound->Cytoplasmic_RARbeta Cellular uptake BMS641_nuc BMS-641 Cytoplasmic_RARbeta->BMS641_nuc Nuclear translocation RARbeta_RXR_inactive RARβ / RXR Heterodimer RARE_inactive RARE RARbeta_RXR_inactive->RARE_inactive RARbeta_RXR_active RARβ / RXR Heterodimer RARbeta_RXR_inactive->RARbeta_RXR_active Conformational Change CoRepressors Co-Repressors (SMRT/NCoR) CoRepressors->RARbeta_RXR_inactive Bound TargetGene_inactive Target Gene (Transcription OFF) RARE_inactive->TargetGene_inactive RARbeta_RXR_active->CoRepressors Dissociation RARE_active RARE RARbeta_RXR_active->RARE_active CoActivators Co-Activators (p160/CBP) CoActivators->RARbeta_RXR_active Recruitment TargetGene_active Target Gene (Transcription ON) RARE_active->TargetGene_active mRNA mRNA TargetGene_active->mRNA Transcription BMS641_nuc->RARbeta_RXR_inactive Binding Apoptosis Apoptosis mRNA->Apoptosis Growth_Inhibition Growth Inhibition mRNA->Growth_Inhibition Differentiation Neuronal Differentiation mRNA->Differentiation

BMS-641/RARβ Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation of the RARβ signaling pathway by BMS-641.

Luciferase Reporter Assay for RARβ Activation

This assay quantitatively measures the ability of BMS-641 to activate RARβ-mediated gene transcription.

Materials:

  • HEK293 or other suitable mammalian cells

  • Expression vector for human RARβ

  • Luciferase reporter vector containing RAREs upstream of the luciferase gene

  • Transfection reagent

  • BMS-641

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of BMS-641 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 16-24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the Luciferase Assay System.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the BMS-641 concentration to determine the EC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in the mRNA levels of RARβ target genes following treatment with BMS-641.

Materials:

  • Cells of interest (e.g., cancer cell line, stem cells)

  • BMS-641

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers for target genes (e.g., RARB, c-myc) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Treatment: Treat the cells with BMS-641 at the desired concentration and for various time points. Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Acquisition: Run the qPCR instrument using an appropriate cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Western Blotting for Protein Expression

This technique is used to detect and quantify changes in the protein levels of RARβ and its downstream targets.

Materials:

  • Cells treated with BMS-641

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against RARβ, target proteins, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after treatment with BMS-641.

Materials:

  • Cells treated with BMS-641

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with BMS-641 for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_readouts Data & Analysis Cell_Culture Cell Culture (e.g., HEK293, Cancer Cells) Treatment Treatment with BMS-641 (Dose-response / Time-course) Cell_Culture->Treatment Luciferase_Assay Luciferase Reporter Assay Treatment->Luciferase_Assay qPCR qPCR Treatment->qPCR Western_Blot Western Blot Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay EC50 EC50 Determination Luciferase_Assay->EC50 Gene_Expression Gene Expression Fold Change qPCR->Gene_Expression Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression Apoptotic_Cells Percentage of Apoptotic Cells Apoptosis_Assay->Apoptotic_Cells

Experimental Workflow

Conclusion

BMS-641 is a valuable research tool for specifically investigating the biological roles of the RARβ signaling pathway. Its high selectivity allows for the elucidation of RARβ-mediated effects on gene expression, cell proliferation, apoptosis, and differentiation, without the confounding activities of other RAR isotypes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding and potentially exploiting the therapeutic potential of activating the RARβ pathway.

References

Unlocking the Therapeutic Potential of RARβ: A Technical Guide to Bms641 (BMS-209641)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bms641 (BMS-209641) is a potent and selective synthetic retinoid that acts as a partial agonist for the Retinoic Acid Receptor beta (RARβ). Its high affinity and selectivity for RARβ over other RAR subtypes (RARα and RARγ) make it a valuable tool for investigating the specific biological roles of this nuclear receptor. RARβ is implicated in crucial cellular processes, including differentiation, proliferation, and apoptosis, and its dysregulation is associated with various pathologies, particularly cancer and neurological disorders. This technical guide provides a comprehensive overview of the research applications of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways to facilitate its use in preclinical research and drug development.

Core Compound Properties

This compound is a small molecule with the IUPAC name 3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid. Its primary mechanism of action is the selective activation of RARβ, a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Binding Affinity and Selectivity

This compound exhibits a strong and selective binding affinity for RARβ. The dissociation constants (Kd) highlight a significant preference for RARβ compared to RARα and RARγ, making it an excellent tool for studying RARβ-specific functions.[1]

Receptor SubtypeDissociation Constant (Kd)
RARβ2.5 nM
RARα225 nM
RARγ223 nM

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes. This table clearly demonstrates the high and selective affinity of this compound for the RARβ receptor subtype.[1]

Functional Activity

In functional assays, this compound acts as a partial agonist of RARβ. This means that while it binds to and activates the receptor, it elicits a submaximal transcriptional response compared to a full agonist. This property can be advantageous in therapeutic applications, potentially offering a more controlled and nuanced modulation of RARβ signaling. In contrast, it displays antagonistic activity at RARα and RARγ at higher concentrations.

Assay TypeReceptorActivityEC50
Transcriptional ActivationRARβPartial Agonist~10 nM

Table 2: Functional Activity of this compound. This table summarizes the partial agonist activity of this compound on the RARβ receptor, including its half-maximal effective concentration (EC50).

Research Applications

The selective activation of RARβ by this compound has positioned it as a valuable research tool in several key areas:

Oncology

The role of RARβ as a tumor suppressor is well-documented, and its expression is often silenced in various cancers. This compound, by reactivating RARβ signaling, has the potential to inhibit tumor growth, induce apoptosis, and promote differentiation of cancer cells. Research applications in oncology include:

  • Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines.

  • Studying the potential to reverse epigenetic silencing of the RARβ gene.

  • Evaluating its efficacy in in vivo tumor xenograft models.

Neuroregeneration

RARβ signaling is crucial for neuronal differentiation, axon outgrowth, and synaptic plasticity. Consequently, this compound is being explored for its potential in promoting nerve repair and functional recovery after injury. Research in this area focuses on:

  • Assessing the ability to stimulate neurite outgrowth in primary neuron cultures.

  • Investigating its role in promoting axonal regeneration in animal models of spinal cord injury or peripheral nerve damage.

  • Exploring its potential therapeutic effects in neurodegenerative diseases.

Experimental Protocols

In Vitro RARβ Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the RARβ receptor.

Materials:

  • Human recombinant RARβ ligand-binding domain (LBD).

  • [³H]-all-trans retinoic acid (ATRA) or another suitable radioligand.

  • Scintillation fluid and counter.

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA).

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound and a known reference ligand.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-ATRA, and the human recombinant RARβ-LBD.

  • Add the serially diluted this compound or reference ligand to the respective wells. For total binding, add vehicle only. For non-specific binding, add a high concentration of unlabeled ATRA.

  • Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold assay buffer.

  • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the Ki or IC50 value for this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_ligand Prepare Serial Dilutions of this compound & Reference add_compounds Add this compound/Reference to Wells prep_ligand->add_compounds prep_reagents Prepare Assay Mix: Buffer, [³H]-ATRA, RARβ-LBD add_reagents Add Assay Mix to 96-well Plate prep_reagents->add_reagents add_reagents->add_compounds incubate Incubate at 4°C add_compounds->incubate separation Separate Bound/Free Ligand (Filtration) incubate->separation wash Wash Filters separation->wash scintillation Add Scintillation Fluid & Count Radioactivity wash->scintillation analysis Data Analysis: Calculate Ki/IC50 scintillation->analysis

Workflow for an in vitro RARβ radioligand binding assay.
Transcriptional Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter assay to measure the ability of this compound to activate transcription through RARβ.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HeLa).

  • Expression vector for full-length human RARβ.

  • Reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • This compound and a reference agonist.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the RARβ expression vector and the RARE-reporter plasmid using a suitable transfection reagent.

  • After incubation (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist.

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.

  • Plot the dose-response curve and determine the EC50 value for this compound.

G cluster_setup Cell Culture & Transfection cluster_treatment Compound Treatment cluster_readout Reporter Gene Assay seed_cells Seed Cells in 96-well Plates transfect Co-transfect with RARβ & RARE-Reporter Plasmids seed_cells->transfect add_compound Treat Cells with Serial Dilutions of this compound transfect->add_compound incubate Incubate for 18-24 hours add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_activity Measure Reporter Gene Activity lyse_cells->measure_activity analyze Normalize Data and Determine EC50 measure_activity->analyze

Experimental workflow for a transcriptional activation reporter assay.

Signaling Pathway

Upon binding of this compound, RARβ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated RARβ/RXR heterodimer then binds to RAREs in the promoter regions of target genes, initiating their transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bms641_cyto This compound bms641_nuc This compound bms641_cyto->bms641_nuc Diffusion rar_rxr RARβ/RXR Heterodimer bms641_nuc->rar_rxr Binding corepressor Co-repressor Complex rar_rxr->corepressor Dissociation coactivator Co-activator Complex rar_rxr->coactivator Recruitment rare RARE rar_rxr->rare Binding coactivator->rar_rxr target_gene Target Gene rare->target_gene mrna mRNA target_gene->mrna Transcription protein Protein mrna->protein Translation cellular_response Cellular Response (Differentiation, Apoptosis, etc.) protein->cellular_response

This compound-mediated RARβ signaling pathway.

Conclusion

This compound (BMS-209641) is a critical pharmacological tool for dissecting the intricate roles of RARβ in health and disease. Its high selectivity and well-characterized partial agonist activity provide a solid foundation for in vitro and in vivo investigations. The experimental frameworks and pathway visualizations provided in this guide are intended to support researchers in designing and executing robust studies to further elucidate the therapeutic potential of targeting the RARβ signaling pathway. As research progresses, this compound will undoubtedly continue to contribute to our understanding of retinoid signaling and the development of novel therapeutic strategies for a range of challenging diseases.

References

The Role of BMS-641988 in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-641988 is a potent, nonsteroidal, competitive antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer. This technical guide provides an in-depth overview of the role of BMS-641988 in the modulation of AR-mediated gene transcription. By competitively binding to the AR, BMS-641988 inhibits receptor activation and nuclear translocation, leading to a significant alteration in the expression of androgen-dependent genes. This document details the mechanism of action of BMS-641988, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes its impact on the androgen receptor signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting AR signaling in prostate cancer and other androgen-driven diseases.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. Dysregulation of this signaling pathway is a hallmark of prostate cancer.

BMS-641988 was developed by Bristol-Myers Squibb as a second-generation antiandrogen with significantly higher potency than first-generation antagonists like bicalutamide.[1][2] This guide explores the molecular mechanisms by which BMS-641988 exerts its effects on gene transcription, providing a comprehensive resource for researchers in the field.

Mechanism of Action

BMS-641988 functions as a direct and potent competitive antagonist of the androgen receptor.[1] Its primary mechanism involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens. This antagonism has several downstream consequences on gene transcription:

  • Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, BMS-641988 prevents the conformational changes necessary for the receptor's translocation into the nucleus.[3] This sequestration in the cytoplasm is a critical step in inhibiting its transcriptional activity.

  • Prevention of ARE Binding: For any residual AR that may translocate to the nucleus, BMS-641988-bound AR is in an inactive conformation and is unable to effectively bind to AREs on the DNA.[3]

  • Altered Co-regulator Recruitment: The binding of BMS-641988 to the AR alters the receptor's surface topology, which in turn prevents the recruitment of co-activators and may promote the binding of co-repressors, further ensuring the silencing of target gene expression.

Quantitative Data

The efficacy of BMS-641988 has been quantified in various preclinical studies. The following tables summarize key quantitative data, demonstrating its potency in comparison to bicalutamide.

Table 1: In Vitro Activity of BMS-641988 [1][4]

ParameterBMS-641988BicalutamideFold Difference
AR Binding Affinity (Ki) 1.7 - 10 nM~170 nM~17-100x higher
AR Antagonism (IC50) 16 - 56 nM~160 - 310 nM~3-10x higher
Antiandrogenic Activity 3- to 7-fold greater--

Table 2: In Vivo Antitumor Activity in CWR-22-BMSLD1 Xenograft Model [2]

Treatment GroupDoseTumor Growth Inhibition
BMS-641988 90 mg/kg>90%
Bicalutamide 150 mg/kg<50%

Table 3: Gene Expression Changes in CWR-22-BMSLD1 Xenografts

A comprehensive list of differentially regulated genes was not publicly available in the supplementary materials of the primary publication. The study concluded that treatment with BMS-641988 resulted in a global gene expression profile more similar to castration compared with that of bicalutamide.[2]

Signaling Pathway

BMS-641988 directly inhibits the canonical androgen receptor signaling pathway, which is central to the growth and survival of prostate cancer cells.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation BMS641 BMS-641988 This compound->AR Competitively Binds (Inhibition) This compound->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Regulates

Caption: BMS-641988 inhibits the androgen receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to characterize the activity of BMS-641988.

Androgen Receptor Binding Affinity Assay ([3H]DHT Competition)

This assay quantifies the ability of a compound to compete with a radiolabeled androgen for binding to the AR.

  • Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.

  • Protocol:

    • Whole cell lysates from MDA-MB-453 cells are prepared.

    • A constant concentration of [3H]dihydrotestosterone ([3H]DHT), a high-affinity radiolabeled androgen, is incubated with the cell lysate.

    • Increasing concentrations of BMS-641988 or a reference compound (e.g., bicalutamide) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound [3H]DHT is quantified using scintillation counting.

    • The concentration of BMS-641988 that inhibits 50% of [3H]DHT binding (IC50) is calculated and used to determine the binding affinity (Ki).

AR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional ability of a compound to antagonize AR-mediated gene transcription.

  • Cell Line: PC-3 human prostate cancer cells (AR-negative) are commonly used for transient co-transfection.

  • Plasmids:

    • An AR expression vector (e.g., pCMV-hAR).

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., pARE-Luc).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

  • Protocol:

    • PC-3 cells are seeded in multi-well plates.

    • Cells are co-transfected with the AR expression vector, the ARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • After transfection, cells are treated with a known AR agonist (e.g., DHT) to induce reporter gene expression.

    • Concurrently, cells are treated with increasing concentrations of BMS-641988.

    • Following an incubation period (typically 24-48 hours), cells are lysed.

    • Luciferase activity (both firefly and Renilla) is measured using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • The concentration of BMS-641988 that inhibits 50% of the DHT-induced luciferase activity (IC50) is determined.

Reporter_Assay_Workflow A Seed AR-negative cells (e.g., PC-3) B Co-transfect with: - AR expression vector - ARE-Luciferase reporter - Renilla control A->B C Treat with DHT (agonist) + increasing concentrations of BMS-641988 B->C D Incubate (24-48h) C->D E Lyse cells and measure Firefly & Renilla luciferase activity D->E F Normalize Firefly to Renilla signal E->F G Calculate IC50 for AR antagonism F->G

Caption: Workflow for an AR-mediated transcriptional reporter assay.

Human Prostate Cancer Xenograft Model

In vivo efficacy is assessed using animal models bearing human prostate cancer xenografts.

  • Animal Model: Male athymic nude mice.

  • Cell Line: CWR-22-BMSLD1 human prostate cancer cells, which express a mutant AR (H874Y) but remain androgen-dependent.

  • Protocol:

    • CWR-22-BMSLD1 tumor fragments are subcutaneously implanted into the flanks of male nude mice.

    • Tumor growth is monitored, and when tumors reach a predetermined size, mice are randomized into treatment groups.

    • Treatment groups typically include vehicle control, bicalutamide, and BMS-641988 at various doses.

    • Compounds are administered orally, once daily.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., gene expression profiling).

    • Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

Gene Expression Profiling

To understand the global impact of BMS-641988 on gene transcription, microarray or RNA-sequencing analysis is performed.

  • Source of RNA: Tumors from the CWR-22-BMSLD1 xenograft model at the end of the treatment period.

  • Protocol:

    • Total RNA is extracted from tumor tissue.

    • The quality and integrity of the RNA are assessed.

    • For microarray analysis, the RNA is converted to labeled cRNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133A 2.0 Array).

    • The microarray chips are scanned to measure probe intensities.

    • For RNA-sequencing, a cDNA library is prepared from the RNA and sequenced using a next-generation sequencing platform.

    • The resulting data is normalized and statistically analyzed to identify genes that are differentially expressed between the BMS-641988-treated group and the control groups (vehicle and/or bicalutamide).

    • Bioinformatics analysis is then used to identify enriched biological pathways and processes affected by the treatment.

Conclusion

BMS-641988 is a highly potent androgen receptor antagonist that effectively inhibits AR-mediated gene transcription. Its mechanism of action, centered on the competitive inhibition of androgen binding to the AR, leads to a significant reduction in the expression of genes that drive prostate cancer growth. Preclinical data robustly support its superior efficacy over first-generation antiandrogens. Although its clinical development was halted due to off-target effects, the study of BMS-641988 provides a valuable framework for the development of next-generation AR antagonists. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of novel therapeutics targeting the androgen receptor signaling axis.

References

Investigating the Pharmacodynamics of Bms641: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Bms641 (also known as BMS-209641), a selective retinoic acid receptor beta (RARβ) agonist. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Pharmacodynamic Profile

This compound is a potent and selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily of transcription factors. RARβ is recognized as a potential tumor suppressor, and its activation can induce cellular differentiation.

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative parameters defining the pharmacodynamic profile of this compound.

ParameterValueReceptor SubtypeNotes
Binding Affinity (Kd) 2.5 nMRARβDemonstrates high affinity for the target receptor.
225 nMRARαOver 90-fold lower affinity compared to RARβ.[1][2]
223 nMRARγOver 89-fold lower affinity compared to RARβ.[1][2]
Functional Activity (EC50) ~10 nMRARβConcentration for half-maximal activation in a transactivation assay.
Efficacy Partial Agonist (~50%)RARβEfficacy is approximately half that of the full agonist TTNPB.

Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of RARβ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The RARβ-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to changes in cellular processes such as differentiation and proliferation.

Bms641_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RARb_inactive RARβ (Inactive) This compound->RARb_inactive Binding Corepressor Corepressor RARb_inactive->Corepressor RARb_active RARβ (Active) RARb_inactive->RARb_active Conformational Change Coactivator Coactivator RARb_active->Coactivator Recruitment RARE RARE (DNA) RARb_active->RARE Binding Coactivator->RARE Binding Gene Target Gene RARE->Gene Regulation Transcription Transcription Gene->Transcription

This compound mechanism of action at the cellular level.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for RAR Affinity

This assay determines the binding affinity (Kd) of this compound for the different RAR subtypes.

Protocol:

  • Receptor Preparation: Prepare cell lysates or purified RARα, RARβ, and RARγ proteins.

  • Radioligand: Use a tritiated retinoid, such as [³H]-all-trans-retinoic acid, as the radioligand.

  • Competition Binding: Incubate a constant concentration of the radioligand and receptor with increasing concentrations of unlabeled this compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki (and approximated as Kd) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare RARα, β, γ Receptors B Incubate Receptors with [³H]-Retinoic Acid and varying concentrations of this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate IC50 and Kd values D->E

Workflow for the radioligand binding assay.
Cell-Based Transactivation Assay for Functional Activity

This assay measures the ability of this compound to activate gene transcription through RARβ.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or CV-1) that is cotransfected with two plasmids:

    • An expression vector for the full-length human RARβ.

    • A reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of this compound. Include a positive control (e.g., a known full RAR agonist like TTNPB) and a negative control (vehicle).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Transactivation_Assay_Workflow A Cotransfect cells with RARβ Expression Vector and RARE-Luciferase Reporter Plasmid B Treat cells with varying concentrations of this compound A->B C Incubate for 24 hours B->C D Lyse cells and measure Luciferase Activity C->D E Calculate EC50 and Efficacy D->E

Workflow for the cell-based transactivation assay.

Preclinical Observations

In preclinical studies, this compound has been shown to induce cellular maturation, particularly into neuronal subtypes.[3][4] This effect is consistent with its mechanism of action as a RARβ agonist. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

Conclusion

This compound is a highly selective and potent RARβ agonist with partial agonist activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its in vivo pharmacokinetics and efficacy in relevant disease models is a logical next step in its development trajectory.

References

BMS-641: A Selective RARβ Agonist with Potential as a Tumor Suppressor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-641 (also known as BMS209641) is a synthetic small molecule that acts as a selective partial agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor with well-documented tumor suppressor functions. The expression of RARβ, particularly the RAR-β2 isoform, is frequently lost in various malignancies, and its re-activation is a promising therapeutic strategy. BMS-641's selectivity for RARβ presents an opportunity to harness the tumor-suppressive effects of this pathway while potentially minimizing off-target effects associated with pan-RAR agonists. This document provides a technical overview of BMS-641, including its mechanism of action, available quantitative data, detailed hypothetical experimental protocols for its investigation, and a proposed signaling pathway.

Introduction to BMS-641 and RARβ in Oncology

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play crucial roles in cell differentiation, proliferation, and apoptosis. The RAR family consists of three isotypes: RARα, RARβ, and RARγ. Of these, RARβ has garnered significant attention as a potential tumor suppressor gene.[1][2][3] Its expression is often silenced in various cancers through epigenetic mechanisms, and loss of RARβ2 is associated with tumorigenesis and resistance to retinoid-based therapies.[3]

BMS-641 is a stilbene (B7821643) derivative designed to selectively activate RARβ. This selectivity is attributed to its unique structure, which allows it to fit into a specific cavity within the ligand-binding pocket of RARβ.[4] This targeted approach offers the potential for a more favorable therapeutic window compared to non-selective retinoids.

Quantitative Data for BMS-641

To date, publicly available quantitative data on the direct anti-cancer effects of BMS-641 is limited. The primary characterization of this compound has been in the context of its receptor selectivity and transcriptional activity.

Table 1: Receptor Binding Affinity and Transcriptional Activation of BMS-641

ParameterRARαRARβRARγReference
Binding Affinity (Kd, nM) 2252.5223[5]
Transcriptional Activation Very WeakPartial Agonist (approx. 50% of full agonist TTNPB)Very Weak[6]

Kd (dissociation constant) is a measure of binding affinity; a lower value indicates a higher affinity.

Proposed Mechanism of Action and Signaling Pathway

BMS-641 exerts its effects by binding to and partially activating RARβ. As a nuclear receptor, ligand-bound RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The tumor-suppressive effects of RARβ activation are believed to be mediated through the regulation of genes involved in:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p27.

  • Apoptosis: Induction of pro-apoptotic genes.

  • Inhibition of Proliferation and Metastasis: Downregulation of genes promoting cell growth and invasion.

One proposed pathway involves the suppression of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and contributing to inflammation and cell proliferation.[7]

RAR_signaling_pathway Proposed Signaling Pathway of BMS-641 in Tumor Suppression BMS641 BMS-641 RARb RARβ This compound->RARb Binds and partially activates RARb_RXR RARβ-RXR Heterodimer RARb->RARb_RXR RXR RXR RXR->RARb_RXR RARE RARE (on DNA) RARb_RXR->RARE Binds to Transcription Modulation of Gene Transcription RARE->Transcription Regulates CellCycleArrest Cell Cycle Arrest (e.g., ↑p21, ↑p27) Transcription->CellCycleArrest Apoptosis Apoptosis (e.g., ↑pro-apoptotic genes) Transcription->Apoptosis ProliferationMetastasis ↓ Proliferation & Metastasis (e.g., ↓COX-2) Transcription->ProliferationMetastasis TumorSuppression Tumor Suppression CellCycleArrest->TumorSuppression Apoptosis->TumorSuppression ProliferationMetastasis->TumorSuppression

Caption: Proposed Signaling Pathway of BMS-641 in Tumor Suppression.

Experimental Protocols

The following are detailed, representative protocols for assessing the potential tumor suppressor activity of BMS-641. These are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BMS-641 in a panel of cancer cell lines.

Workflow Diagram:

cell_viability_workflow Cell Viability Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with serial dilutions of BMS-641 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance Calculate Calculate % viability and IC50 ReadAbsorbance->Calculate

Caption: Cell Viability Assay Workflow.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of BMS-641 in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X BMS-641 dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the BMS-641 concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with BMS-641 at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vivo Xenograft Tumor Model

This protocol outlines a study to evaluate the in vivo efficacy of BMS-641 in a mouse xenograft model.

Workflow Diagram:

xenograft_workflow In Vivo Xenograft Study Workflow Implant Implant cancer cells subcutaneously in immunocompromised mice TumorGrowth Monitor tumor growth Implant->TumorGrowth Randomize Randomize mice into treatment groups when tumors reach ~100-150 mm³ TumorGrowth->Randomize Treat Administer BMS-641 (e.g., oral gavage) and vehicle control daily Randomize->Treat Monitor Measure tumor volume and body weight 2-3 times/week Treat->Monitor Endpoint Euthanize mice at endpoint (e.g., tumor volume >1500 mm³) Monitor->Endpoint Analysis Excise tumors for analysis (e.g., weight, IHC) Endpoint->Analysis

Caption: In Vivo Xenograft Study Workflow.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a mean size of 100-150 mm³, randomize the mice into treatment and control groups. Administer BMS-641 (at various doses) and a vehicle control daily via an appropriate route (e.g., oral gavage).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry).

Conclusion and Future Directions

BMS-641 is a selective RARβ partial agonist with a clear rationale for investigation as a potential tumor suppressor. Its high affinity and selectivity for RARβ make it a valuable tool for dissecting the role of this receptor in cancer biology. While existing data confirms its mechanism of action at the receptor level, further preclinical studies are necessary to establish its anti-cancer efficacy across a range of tumor types. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on generating comprehensive quantitative data on the effects of BMS-641 on cancer cell proliferation, apoptosis, and in vivo tumor growth. Additionally, studies to elucidate the specific downstream target genes and signaling pathways modulated by this partial agonist will be crucial for its continued development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: BMS-641 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

However, based on a preliminary product listing, a compound referred to as "BMS641" has been described as a potent PI3K/mTOR signaling pathway inhibitor[1]. The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Therefore, a hypothetical experimental protocol for a PI3K/mTOR inhibitor in cell culture is provided below for research and drug development professionals.

Hypothetical Application Notes

Compound: BMS-641 (Putative PI3K/mTOR Inhibitor)

Mechanism of Action (Proposed): BMS-641 is anticipated to function as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). By targeting these key kinases, the compound would block downstream signaling, leading to the inhibition of cell growth, proliferation, and induction of apoptosis in susceptible cell lines.

Target Audience: This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PI3K/mTOR inhibitors in oncology and other relevant disease areas.

Quantitative Data Summary

As no specific data for "BMS-641" is available, the following table provides a template for summarizing typical quantitative data obtained for a novel PI3K/mTOR inhibitor. Researchers would populate this table with their experimentally determined values.

Cell LineCancer TypeIC50 (nM)Assay TypeNotes
MCF-7 Breast Adenocarcinoma[Insert Value]Cell Viability (e.g., MTT, CellTiter-Glo)Estrogen receptor-positive
HCT116 Colon Carcinoma[Insert Value]Cell Viability (e.g., MTT, CellTiter-Glo)KRAS mutant
PC-3 Prostate Adenocarcinoma[Insert Value]Cell Viability (e.g., MTT, CellTiter-Glo)PTEN null
A549 Lung Carcinoma[Insert Value]Cell Viability (e.g., MTT, CellTiter-Glo)KRAS mutant
U87 MG Glioblastoma[Insert Value]Cell Viability (e.g., MTT, CellTiter-Glo)PTEN mutant

Experimental Protocols

Cell Culture and Maintenance

A crucial first step in evaluating a compound's efficacy is the proper maintenance of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, PC-3, A549, U87 MG)

  • Complete cell culture medium (specific to each cell line, e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. This is achieved by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Determination of IC50 Value using MTT Assay

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • BMS-641 (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of BMS-641 in complete medium.

  • Remove the overnight medium from the cells and add the different concentrations of BMS-641. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the BMS-641 concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of BMS-641 as a PI3K/mTOR inhibitor.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth This compound BMS-641 This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: Proposed PI3K/mTOR signaling pathway inhibited by BMS-641.

Experimental Workflow Diagram

This diagram outlines the general workflow for evaluating the in vitro efficacy of BMS-641.

Experimental_Workflow Start Start: Cell Line Selection Culture Cell Culture & Maintenance Start->Culture Seeding Cell Seeding in 96-well Plates Culture->Seeding Treatment Treatment with BMS-641 (Dose-Response) Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT) Incubation->Assay Data Data Acquisition (Absorbance Reading) Assay->Data Analysis Data Analysis: IC50 Calculation Data->Analysis End End: Efficacy Determination Analysis->End

Caption: General workflow for in vitro IC50 determination of BMS-641.

References

Application Notes and Protocols: Preparation of BMS-265246 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinases 1 (CDK1/cyclin B) and 2 (CDK2/cyclin E), with IC₅₀ values of 6 nM and 9 nM, respectively. It exhibits significantly less activity against other kinases, making it a valuable tool for cell cycle research and oncology drug development. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of BMS-265246 stock solutions for in vitro laboratory use.

2. Mechanism of Action: CDK Inhibition

BMS-265246 functions by competitively binding to the ATP-binding pocket of CDK1 and CDK2. These kinases are essential for regulating cell cycle progression, specifically at the G1/S and G2/M transitions. By inhibiting their activity, BMS-265246 can induce cell cycle arrest and apoptosis in cancer cells that have dysregulated cell cycle control.

CDK_Inhibition_Pathway Mechanism of Action for BMS-265246 cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2/ Cyclin E E2F E2F Phosphorylation CDK2->E2F S_Phase S-Phase Entry E2F->S_Phase CDK1 CDK1/ Cyclin B Mitosis_Proteins Phosphorylation of Mitotic Proteins CDK1->Mitosis_Proteins M_Phase Mitosis Mitosis_Proteins->M_Phase BMS265246 BMS-265246 BMS265246->CDK2 BMS265246->CDK1

Caption: BMS-265246 inhibits CDK1 and CDK2, blocking cell cycle progression.

3. Quantitative Data Summary

All quantitative data for BMS-265246 is summarized in the table below. This information is crucial for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₈O
Molecular Weight 390.44 g/mol
Appearance Crystalline solid, Off-white to yellow
IC₅₀ (CDK1/cyclin B) 6 nM
IC₅₀ (CDK2/cyclin E) 9 nM
Solubility (DMSO) ≥ 39 mg/mL (approx. 100 mM)
Solubility (Ethanol) Insoluble
Storage (Solid) -20°C
Storage (Solution) -20°C or -80°C

4. Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the steps to prepare a 10 mM stock solution of BMS-265246 in DMSO.

4.1. Materials and Equipment

  • BMS-265246 powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance (sensitive to 0.01 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

4.2. Workflow Diagram

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start calculate Calculate Mass (e.g., for 1 mL of 10 mM) start->calculate weigh Weigh 3.90 mg of BMS-265246 calculate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Visually Confirm Complete Dissolution vortex->check vortex2 Vortex Again (if needed) check->vortex2 Solid Present aliquot Aliquot into Single-Use Tubes check->aliquot Fully Dissolved vortex2->check store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing BMS-265246 stock solution.

4.3. Step-by-Step Procedure

Safety Precaution: Always handle BMS-265246 powder and DMSO within a fume hood or ventilated enclosure. Wear appropriate PPE at all times.

  • Calculation: Determine the mass of BMS-265246 required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (390.44 g/mol ) x (1000 mg/g)

    • Mass (mg) = 3.90 mg

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 3.90 mg of BMS-265246 powder into the tube.

  • Solubilization: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex at medium-high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. If particles remain, continue vortexing for another 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots in a light-protected box at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

5. Handling and Use

  • When ready to use, thaw a single aliquot at room temperature.

  • Briefly centrifuge the tube to collect the solution at the bottom before opening.

  • Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium or experimental buffer immediately before use. Note that BMS-265246 has limited aqueous solubility; ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects and compound precipitation.

  • Do not refreeze a thawed aliquot. Discard any unused portion of the thawed stock.

Application Notes and Protocols: BMS-641988 Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-641988 is a potent, nonsteroidal antagonist of the androgen receptor (AR) that was investigated for the treatment of prostate cancer.[1][2][3] Understanding its solubility in various solvents is critical for in vitro and in vivo experimental design, formulation development, and ensuring data reproducibility. This document provides a detailed overview of the known solubility of BMS-641988 in Dimethyl Sulfoxide (DMSO) and outlines standard protocols for determining its solubility in other organic solvents. Additionally, it describes the compound's mechanism of action within the androgen receptor signaling pathway.

Physicochemical Properties

BMS-641988 is an organonitrogen and organooxygen compound with the following properties:

PropertyValue
Molecular FormulaC₂₀H₂₀F₃N₃O₅S
Molecular Weight471.45 g/mol [4]
AppearanceWhite to light yellow solid[4]
CAS Number1093276-09-5[4]

Solubility Data

The solubility of BMS-641988 has been reported in DMSO. It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions, as the presence of water can significantly impact solubility.

SolventConcentration (mg/mL)Molar Equivalent (mM)Special Conditions
DMSO50106.06Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO.[4]
DMSO4595.45Sonication is recommended.[5]

Signaling Pathway

BMS-641988 functions as a competitive antagonist of the androgen receptor. In normal androgen signaling, testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent transcription of target genes that promote cell growth and survival. BMS-641988 competitively binds to the AR, preventing androgen binding and subsequent receptor activation.[1][6] This inhibits the downstream signaling cascade, leading to a reduction in the expression of androgen-dependent genes.

BMS641988_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_Active Activated AR AR->AR_Active Nuclear Translocation BMS641988 BMS-641988 BMS641988->AR Binds & Inhibits ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell Growth &\nSurvival Cell Growth & Survival Gene_Transcription->Cell Growth &\nSurvival AR_Active->ARE Binds

BMS-641988 Mechanism of Action

Experimental Protocols

Preparation of Stock Solutions in DMSO

Due to the hygroscopic nature of DMSO, it is imperative to use fresh, anhydrous solvent to achieve maximum solubility.

Materials:

  • BMS-641988 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weigh the desired amount of BMS-641988 powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of BMS-641988).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minute intervals until a clear solution is obtained.

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability. A common recommendation is to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[4]

General Protocol for Kinetic Solubility Determination

This protocol outlines a general method for determining the kinetic solubility of BMS-641988 in aqueous buffers or cell culture media, which is a critical parameter for in vitro assays.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare high-concentration BMS-641988 stock in DMSO Dilution Add DMSO stock to aqueous buffer in a 96-well plate Stock->Dilution Buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) Buffer->Dilution Incubation Incubate at room temperature (e.g., 1-2 hours) with shaking Dilution->Incubation Filtration Filter to remove precipitate (Solubility filter plate) Incubation->Filtration Quantification Quantify soluble compound in filtrate via LC-MS/MS or UV-Vis Filtration->Quantification Curve Compare against a standard curve Quantification->Curve Result Determine Kinetic Solubility (µg/mL or µM) Curve->Result

Kinetic Solubility Determination Workflow

Materials:

  • BMS-641988 DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well solubility filter plates (e.g., Millipore MultiScreen)

  • 96-well collection plates

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Preparation of Standard Curve: Prepare a set of standards by diluting the BMS-641988 DMSO stock solution in the aqueous buffer. These standards should not have any precipitate.

  • Sample Preparation: Add a small volume of the high-concentration BMS-641988 DMSO stock (e.g., 2 µL of 10 mM) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of the solubility filter plate. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker for 1-2 hours at room temperature to allow the solution to reach equilibrium.

  • Filtration: Place the filter plate on top of a collection plate and centrifuge according to the filter plate manufacturer's instructions to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the filtrate in the collection plate.

    • UV-Vis Spectroscopy: Measure the absorbance at the λmax of BMS-641988 and determine the concentration using the standard curve.

    • LC-MS/MS: For higher sensitivity and specificity, analyze the samples using a validated LC-MS/MS method.

  • Data Analysis: The concentration of BMS-641988 in the filtrate represents its kinetic solubility in the tested aqueous buffer.

Conclusion

The solubility of BMS-641988 in DMSO is well-documented, providing a solid foundation for the preparation of stock solutions for a variety of experimental applications. For aqueous-based assays, it is essential to experimentally determine the kinetic solubility to ensure that the compound remains in solution at the desired test concentrations. The provided protocols offer a standardized approach for handling BMS-641988 and assessing its solubility, which is fundamental for obtaining reliable and reproducible results in drug discovery and development.

References

Application Notes and Protocols for the In Vitro Evaluation of BMS-986260 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Bms641" was not found in publicly available literature. Based on naming conventions and available research, this document will focus on BMS-986260 , a potent and selective TGFβR1 inhibitor developed by Bristol Myers Squibb.[1][2] Researchers should validate the identity of their specific compound before proceeding with these protocols.

Introduction

Transforming growth factor-β (TGF-β) signaling is a critical pathway that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][4] In the context of cancer, the TGF-β pathway has a dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor. However, in advanced cancers, it often promotes tumor progression, metastasis, immune evasion, and angiogenesis.[4][5][6]

BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the TGF-β receptor 1 (TGFβR1) kinase.[1][7] By blocking the TGFβR1, BMS-986260 inhibits the phosphorylation of downstream effector proteins SMAD2 and SMAD3 (pSMAD2/3).[1] This action prevents the translocation of the SMAD complex to the nucleus, thereby blocking TGF-β-mediated gene expression and its pro-tumorigenic effects.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of BMS-986260 on various cancer cell lines.

Data Presentation: Biological Activity of BMS-986260

The following tables summarize the reported in vitro potency of BMS-986260 from biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of BMS-986260

Assay TargetAssay TypeCell Line / SystemIC50 / KiappReference
TGFβR1Biochemical InhibitionHuman1.6 nM (IC50)[2][8][9]
TGFβR1Biochemical InhibitionHuman0.8 nM (Kiapp)[8][10]
TGFβR1Biochemical InhibitionMouse1.4 nM (Kiapp)[8][10]
TGFβR2Biochemical Inhibition->15 µM[10]
pSMAD2/3 Nuclear TranslocationCellular InhibitionMink Lung Epithelial (MINK/MvLu1)350 nM[1][8]
pSMAD2/3 Nuclear TranslocationCellular InhibitionNormal Human Lung Fibroblasts (NHLF)190 nM[1][8]
pSMAD3 PhosphorylationCellular InhibitionNIH3T350 nM[1]
pSMAD3 PhosphorylationCellular InhibitionHuman T-cells150 nM[1]
Regulatory T-cell (Treg) Induction (FoxP3+)Cellular InhibitionHuman230 nM[1][8]
Cytotoxicity / ProliferationCellular AssayVarious>25 µM[1]
Signaling Pathway

BMS-986260 targets the canonical TGF-β signaling pathway. The diagram below illustrates the mechanism of action.

TGF_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII TGFBR1 TGFβR1 TGFBR2->TGFBR1 2. Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 3. Phosphorylates pSMAD23 pSMAD2/3 SMAD_Complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_Complex 4. Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Transcription (EMT, Immunosuppression) SMAD_Complex->Gene_Expression 5. Translocates & Regulates Genes TGFB_Ligand TGF-β Ligand TGFB_Ligand->TGFBR2 1. Binding BMS986260 BMS-986260 BMS986260->TGFBR1 Inhibits

TGF-β signaling pathway and the inhibitory action of BMS-986260.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol determines the effect of BMS-986260 on the viability and proliferation of cancer cell lines. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan (B1609692) product.[11]

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate1 2. Incubate for 24h (allow attachment) seed_cells->incubate1 add_compound 3. Add serial dilutions of BMS-986260 incubate1->add_compound incubate2 4. Incubate for desired exposure time (e.g., 72h) add_compound->incubate2 add_mts 5. Add MTS reagent to each well incubate2->add_mts incubate3 6. Incubate for 1-4h at 37°C add_mts->incubate3 read_plate 7. Measure absorbance at 490 nm incubate3->read_plate analyze 8. Calculate % viability and determine IC50 read_plate->analyze end End analyze->end

Workflow for the MTS-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • BMS-986260 (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of BMS-986260 in culture medium. Remove the medium from the wells (or add compound directly in a small volume). Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).

  • Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[11]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[11]

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells after treatment with BMS-986260. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Workflow Diagram:

Apoptosis_Workflow start Start seed_cells 1. Seed cells in 6-well plates start->seed_cells treat_cells 2. Treat with BMS-986260 for 24-48h seed_cells->treat_cells harvest_cells 3. Harvest cells (including supernatant for floating cells) treat_cells->harvest_cells wash_cells 4. Wash cells with cold PBS and then 1X Binding Buffer harvest_cells->wash_cells resuspend_cells 5. Resuspend cells in 1X Binding Buffer wash_cells->resuspend_cells add_stains 6. Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate 7. Incubate for 15 min at room temp in the dark add_stains->incubate analyze 8. Analyze by flow cytometry incubate->analyze end End analyze->end

Workflow for the Annexin V & PI apoptosis assay.

Materials:

  • 6-well cell culture plates

  • BMS-986260

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of BMS-986260 (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS, then once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for pSMAD2/3 Inhibition

This protocol is used to confirm the mechanism of action of BMS-986260 by measuring the levels of phosphorylated SMAD2/3, the direct downstream targets of TGFβR1.

Materials:

  • Cancer cell lines

  • BMS-986260

  • Recombinant Human TGF-β1

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSMAD2/3, anti-total-SMAD2/3, anti-Actin or anti-Tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for several hours if necessary.

  • Pre-treat the cells with various concentrations of BMS-986260 for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation. Include a non-stimulated control and a TGF-β1-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pSMAD2/3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2/3 and a loading control to ensure equal protein loading and to quantify the relative phosphorylation levels.[13]

References

Application Notes and Protocols for In Vivo Studies of BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo evaluation of BMS-641988, a potent and selective nonsteroidal antagonist of the Androgen Receptor (AR). The following sections detail the recommended dosages for various animal models, comprehensive experimental procedures for efficacy studies in prostate cancer xenografts, and methods for key endpoint analyses. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of BMS-641988.

Introduction

BMS-641988 is a competitive androgen receptor (AR) antagonist that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[1] It binds to the AR with high affinity, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell proliferation.[2] Preclinical studies have shown that BMS-641988 is more potent than bicalutamide, a first-generation antiandrogen, and exhibits efficacy in bicalutamide-resistant models.[1] These notes provide a framework for conducting in vivo animal studies to further investigate the efficacy and mechanism of action of BMS-641988.

Data Presentation

Table 1: In Vivo Dosage of BMS-641988 in Rodent Models
Animal ModelTumor ModelDosage RangeAdministration RouteDosing FrequencyVehicleReference(s)
Rat Mature Rat Prostate Weight1 - 10 mg/kgOral (gavage)Once daily80% PEG-400, 20% Tween 20[3]
Mouse CWR-22-BMSLD1 Xenograft10 - 90 mg/kgOral (gavage)Once daily80% PEG-400, 20% Tween 20[3]
Mouse LuCaP 23.1 Xenograft10 - 90 mg/kgOral (gavage)Once dailyNot specified

Experimental Protocols

Protocol 1: Preparation of BMS-641988 for Oral Administration

This protocol describes the preparation of a BMS-641988 formulation suitable for oral gavage in mice and rats.

Materials:

  • BMS-641988 powder

  • Polyethylene glycol 400 (PEG-400)

  • Tween 20

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile water or saline

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • Prepare an 80% PEG-400 and 20% Tween 20 (v/v) vehicle solution.

    • In a sterile 50 mL conical tube, add 40 mL of PEG-400 and 10 mL of Tween 20.

    • Vortex thoroughly until a homogenous solution is formed.

  • BMS-641988 Formulation:

    • Calculate the required amount of BMS-641988 based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of BMS-641988.

    • Add the weighed BMS-641988 powder to a sterile 15 mL conical tube.

    • Add the appropriate volume of the vehicle (from step 1.2) to the BMS-641988 powder.

    • Vortex vigorously for 5-10 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • Store the formulation at room temperature, protected from light, for up to one week.

Protocol 2: Prostate Cancer Xenograft Efficacy Study

This protocol outlines the procedure for establishing subcutaneous prostate cancer xenografts in mice and evaluating the anti-tumor efficacy of BMS-641988.

Animal Models:

  • Male immunodeficient mice (e.g., nude, SCID) are typically used for xenograft studies.

Tumor Models:

  • CWR-22-BMSLD1: A human prostate cancer xenograft model.

  • LuCaP 23.1: A human prostate cancer patient-derived xenograft (PDX) model.

Procedure:

  • Tumor Implantation:

    • Prostate cancer cells (e.g., CWR-22-BMSLD1) or tumor fragments (for PDX models like LuCaP 23.1) are implanted subcutaneously into the flank of the mice.

    • For cell line-derived xenografts, typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a suitable medium (e.g., RPMI-1640) mixed with Matrigel (1:1 ratio) are injected.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Treatment Administration:

    • Once tumors reach the desired size, randomize the animals into treatment and control groups.

    • Administer BMS-641988 or vehicle control orally via gavage once daily at the desired doses (e.g., 10, 30, 90 mg/kg).

  • Efficacy Endpoints:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weight, histology).

    • Blood samples can be collected for measurement of serum Prostate-Specific Antigen (PSA) levels.

Protocol 3: Measurement of Serum PSA Levels

This protocol describes the quantification of serum PSA levels in mice bearing prostate cancer xenografts.

Materials:

  • Blood collection tubes (e.g., microcentrifuge tubes with serum separator)

  • Centrifuge

  • Human PSA ELISA kit

  • Microplate reader

Procedure:

  • Blood Collection:

    • Collect blood from mice via a suitable method (e.g., tail vein, cardiac puncture at termination).

    • Allow the blood to clot at room temperature for 30 minutes.

  • Serum Separation:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store at -80°C until analysis.

  • PSA Measurement:

    • Thaw the serum samples on ice.

    • Perform the PSA ELISA according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the PSA concentration based on the standard curve.

Protocol 4: Ki-67 Immunohistochemistry for Proliferation Assessment

This protocol details the procedure for staining tumor tissue sections for the proliferation marker Ki-67.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody against Ki-67

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections through a series of graded ethanol washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

  • Immunohistochemical Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the sections with the primary anti-Ki-67 antibody.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP.

    • Develop the color with DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount the coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferating cells).

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change BMS641988 BMS-641988 BMS641988->AR_inactive Blocks Binding AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Mechanism of action of BMS-641988 in blocking the androgen receptor signaling pathway.

G start Start implant Implant Tumor Cells/ Fragments Subcutaneously start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Animals monitor_growth->randomize Tumors ~100-200 mm³ treat Administer BMS-641988 or Vehicle (Oral Gavage) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure Daily measure->treat endpoint Endpoint Analysis (Tumor Weight, PSA, IHC) measure->endpoint End of Study end End endpoint->end

Caption: Experimental workflow for a prostate cancer xenograft efficacy study.

References

Application Notes and Protocols: Investigating the Role of PAR4 Antagonism in Neuronal Contexts

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The following information is provided for research and informational purposes only. The compound BMS-986141 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4) and has been primarily investigated for its antithrombotic properties.[1][2][3] As of the current scientific literature, there is no established protocol for using BMS-986141 to induce neuronal maturation. The provided protocols are general methods for in vitro neuronal differentiation and maturation and are not specific to the use of BMS-986141.

Introduction

BMS-986141 is an orally active small molecule that acts as a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor.[1] It has been the subject of clinical investigation for its potential as an antiplatelet agent in the context of cardiovascular diseases.[2][3] While direct evidence for the role of BMS-986141 in neuronal maturation is lacking, the expression and function of PARs in the nervous system suggest that modulating their activity could have effects on neuronal biology.[4][5][6]

Protease-activated receptors are a family of four G-protein coupled receptors (PAR1-4) that are activated by proteolytic cleavage of their N-terminal domain.[7][8] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.[7] In the nervous system, PARs are expressed by various cell types, including neurons, and are implicated in processes such as neuroinflammation, neurodegeneration, and pain signaling.[4][6][9]

It is important to distinguish Protease-Activated Receptor 4 (PAR4) from the pro-apoptotic protein Prostate Apoptosis Response-4 (Par-4). BMS-986141 specifically targets the G-protein coupled receptor PAR4.[1]

BMS-986141: Mechanism of Action and Quantitative Data

BMS-986141 functions by competitively inhibiting the activation of PAR4 by its agonists, such as thrombin. This antagonism prevents the downstream signaling cascades that are typically initiated by PAR4 activation. In the context of its antiplatelet effects, BMS-986141 has been shown to inhibit PAR4-agonist peptide (PAR4-AP)-induced platelet aggregation.[3]

Parameter Value Assay Condition
IC50 0.4 nMPAR4 antagonism
IC50 1.3 nMPAR4-AP-induced platelet aggregation in monkey blood
IC50 1.8 nMPAR4-AP-induced platelet aggregation in human blood
IC50 2.2 nMPlatelet aggregation induced by PAR4 agonist peptide (0-1 µM)

Table 1: In vitro inhibitory concentrations (IC50) of BMS-986141.[1]

Protease-Activated Receptor 4 (PAR4) Signaling Pathway

Activation of PAR4 by proteases like thrombin leads to the coupling of G-proteins, primarily Gq and G12/13, initiating intracellular signaling cascades.[10]

PAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage & activation Gq Gq PAR4->Gq activates G1213 G12/13 PAR4->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates BMS986141 BMS-986141 BMS986141->PAR4 antagonism PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_responses Cellular Responses (e.g., platelet aggregation, cytoskeletal changes) PKC->Cellular_responses Ca_release->Cellular_responses ROCK ROCK RhoA->ROCK activates ROCK->Cellular_responses

Caption: Simplified PAR4 signaling pathway.

General Protocol for In Vitro Neuronal Maturation from Human Pluripotent Stem Cells (hPSCs)

This protocol describes a general workflow for the differentiation and maturation of cortical neurons from human induced pluripotent stem cells (hiPSCs). This method is not specific to the use of BMS-986141.

Materials
  • Human iPSC line

  • iPSC maintenance medium

  • Neural induction medium

  • Neuronal differentiation medium

  • Neuronal maturation medium

  • Coating reagents (e.g., Matrigel, Poly-L-ornithine, Laminin)

  • Relevant growth factors and small molecules for cortical neuron differentiation (e.g., SB431542, Noggin, BDNF, GDNF)

  • Cell culture plates and flasks

  • Standard cell culture equipment

Experimental Workflow

Neuronal_Differentiation_Workflow cluster_phase1 Phase 1: Neural Induction cluster_phase2 Phase 2: Neuronal Differentiation cluster_phase3 Phase 3: Neuronal Maturation cluster_analysis Analysis iPSCs Human iPSCs NPCs Neural Progenitor Cells (NPCs) iPSCs->NPCs Day 0-11 Neural Induction Medium Immature_Neurons Immature Neurons NPCs->Immature_Neurons Day 11-25 Neuronal Differentiation Medium Mature_Neurons Mature, Synaptically Active Neurons Immature_Neurons->Mature_Neurons Day 25 onwards Neuronal Maturation Medium Analysis Characterization: - Immunocytochemistry - Electrophysiology - Gene expression analysis Mature_Neurons->Analysis

Caption: General workflow for neuronal differentiation.
Detailed Protocol

1. Culture of Human iPSCs

  • Culture human iPSCs on Matrigel-coated plates in iPSC maintenance medium.

  • Passage cells every 4-6 days.

2. Neural Induction (Day 0-11)

  • On Day 0, plate iPSCs as single cells onto Matrigel-coated plates in iPSC maintenance medium with a ROCK inhibitor.

  • On Day 1, replace the medium with neural induction medium containing dual SMAD inhibitors (e.g., SB431542 and Noggin).

  • Change the neural induction medium every other day for 11 days. This will generate neural progenitor cells (NPCs).

3. Neuronal Differentiation (Day 11-25)

  • On Day 11, dissociate the NPCs and plate them onto Poly-L-ornithine and Laminin-coated plates in neuronal differentiation medium.

  • Continue to culture the cells, changing the medium every 2-3 days.

4. Neuronal Maturation (Day 25 onwards)

  • From Day 25, switch to a neuronal maturation medium, which may include neurotrophic factors such as BDNF and GDNF.

  • Continue to culture the neurons for several weeks to allow for maturation, synapse formation, and development of neuronal activity. The maturation period can be extended depending on the desired level of maturity.

Characterization of Neuronal Maturation

The maturation status of the differentiated neurons can be assessed using various techniques:

  • Immunocytochemistry: Staining for specific neuronal markers to identify different stages of development and neuronal subtypes.

  • Electrophysiology: Using techniques like patch-clamp to measure ion channel activity, action potentials, and synaptic transmission.

  • Gene Expression Analysis: Using qPCR or RNA-sequencing to quantify the expression of genes associated with neuronal identity and maturation.

Markers of Neuronal Maturation

The expression of specific protein markers can be used to identify the developmental stage of neurons.

Stage of Maturation Cellular Location Marker Function/Description
Neural Stem/Progenitor Cells Cytoplasm/NucleusNestin, SOX2, Pax6Markers of neural stem and early progenitor cells.[11]
Migrating Neuroblasts/Immature Neurons CytoplasmDoublecortin (DCX)Expressed in migrating neuroblasts and immature neurons.[11]
Early Post-mitotic Neurons Cytoskeletonβ-III Tubulin (Tuj1)A marker for early developing neurons.[11]
Mature Neurons NucleusNeuN (RBFOX3)A marker for most mature post-mitotic neurons.[12][13]
DendritesMAP2Microtubule-associated protein involved in stabilizing dendrites.[13]
Synaptic VesiclesSynaptophysin (SYP)A protein located on the membrane of synaptic vesicles.[12]
Presynaptic TerminalSynapsin IAssociated with synaptic vesicles and neurotransmitter release.[11]
Postsynaptic DensityPSD-95A scaffolding protein found in the postsynaptic density of excitatory synapses.[12]

Table 2: Common markers used to identify different stages of neuronal maturation.

Conclusion

While BMS-986141 is a well-characterized antagonist of PAR4 with demonstrated effects on platelet aggregation, its role in the nervous system, particularly in the context of neuronal maturation, remains to be explored. The presence of PAR4 on neuronal cells provides a rationale for investigating the effects of its modulation. The general protocols and markers for neuronal differentiation and maturation provided here can serve as a foundation for researchers interested in exploring the potential roles of PAR4 and its antagonists in neuronal development and function. Any investigation into the effects of BMS-986141 on neuronal maturation would be novel and would require careful experimental design and validation.

References

Application Notes and Protocols: Reporter Gene Assay for Bms641 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bms641, also known as BMS-209641, is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ).[1][2] RARs are ligand-inducible nuclear transcription factors that, upon activation, regulate the expression of target genes involved in various cellular processes, including differentiation, proliferation, and apoptosis. The selectivity of this compound for RARβ makes it a valuable tool for investigating the specific roles of this receptor subtype in normal physiology and disease. This document provides a detailed protocol for a reporter gene assay to quantify the activity of this compound, a critical technique for dose-response analysis and high-throughput screening in drug discovery and development.

Principle of the Assay

This reporter gene assay provides a quantitative measure of this compound-induced RARβ activation. The assay utilizes a mammalian cell line co-transfected with two key plasmids: an expression vector for human RARβ and a reporter vector. The reporter vector contains a luciferase gene under the transcriptional control of a Retinoic Acid Response Element (RARE). When this compound activates RARβ, the receptor binds to the RARE, driving the expression of the luciferase enzyme. The resulting luminescence, produced upon the addition of a luciferase substrate, is directly proportional to the level of RARβ activation.

Signaling Pathway

This compound, as a selective RARβ agonist, directly interacts with and activates the Retinoic Acid Receptor β. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting RARβ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of these genes, leading to a cellular response.

Bms641_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RARb RARβ This compound->RARb Binds Complex This compound-RARβ-RXR Heterodimer RARb->Complex RXR RXR RXR->Complex RARE RARE Complex->RARE Binds TargetGene Target Gene RARE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: this compound signaling pathway.

Experimental Protocol

This protocol outlines the steps for a luciferase-based reporter gene assay to determine the activity of this compound.

Materials and Reagents

  • HEK293T cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • pCMV-hRARβ expression vector (or equivalent)

  • pGL4.29[luc2P/RARE/Hygro] vector (or equivalent RARE-luciferase reporter)

  • pRL-TK vector (Renilla luciferase control for normalization)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Transfection A->B C 3. This compound Treatment B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. Luciferase Assay E->F G 7. Data Analysis F->G

Caption: Reporter gene assay workflow.

Step-by-Step Procedure

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes in Opti-MEM I. For each well, combine:

      • 100 ng of pCMV-hRARβ expression vector

      • 100 ng of pGL4.29[luc2P/RARE/Hygro] reporter vector

      • 10 ng of pRL-TK (Renilla luciferase) control vector

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM I per well.

    • Combine the DNA and Lipofectamine 2000 mixtures and incubate for 20 minutes at room temperature.

    • Add 20 µL of the transfection complex to each well.

    • Incubate for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with 100 µL of fresh, complete DMEM.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (DMSO) group.

    • 24 hours post-transfection, remove the medium and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis:

    • Remove the medium from the wells and gently wash once with 100 µL of phosphate-buffered saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

  • Luciferase Assay:

    • Following the manufacturer's protocol for the Dual-Luciferase Reporter Assay System:

      • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.

      • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Data Presentation

The quantitative data from the reporter gene assay can be summarized in a table for clear comparison of this compound activity at different concentrations.

This compound Concentration (nM)Normalized Luciferase Activity (RLU)Fold Induction
0 (Vehicle)1500 ± 1201.0
0.012250 ± 1801.5
0.17500 ± 6005.0
130000 ± 240020.0
1075000 ± 600050.0
100120000 ± 960080.0
1000127500 ± 1020085.0

Data are represented as mean ± standard deviation from a representative experiment performed in triplicate.

Logical Relationship Diagram

The relationship between the concentration of this compound and the resulting reporter gene activity can be visualized as a sigmoidal dose-response curve.

Dose_Response_Relationship cluster_input Input cluster_output Output Bms641_Conc This compound Concentration Reporter_Activity Reporter Gene Activity (Luminescence) Bms641_Conc->Reporter_Activity Logarithmic Increase leads to Sigmoidal Response

Caption: this compound Dose-Response.

The reporter gene assay described in this application note is a robust and sensitive method for quantifying the activity of the selective RARβ agonist, this compound. This assay is highly adaptable for various applications, including compound screening, structure-activity relationship studies, and mechanistic investigations into RARβ signaling. The detailed protocol and data presentation guidelines provided herein will enable researchers to effectively implement this assay in their drug discovery and development workflows.

References

Application Notes and Protocols for Western Blot Analysis of Cellular Response to Bms641 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bms641 is a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ)[1][2][3]. RARs are nuclear receptors that function as ligand-dependent transcription factors. Upon binding to agonists like this compound, RARβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis. Western blot analysis is a crucial technique to investigate the downstream effects of this compound treatment by quantifying changes in the expression levels of specific proteins involved in these signaling pathways.

These application notes provide a comprehensive guide to performing Western blot analysis on cells treated with this compound, including detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and the involved signaling pathway.

Signaling Pathway

This compound, as an RARβ agonist, influences the retinoic acid signaling pathway. The diagram below illustrates the simplified mechanism of action.

RAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound CRABP CRABP This compound->CRABP Binds Bms641_CRABP This compound-CRABP Complex CRABP->Bms641_CRABP RAR RARβ Bms641_CRABP->RAR Translocates and Binds RAR_RXR RARβ-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Transcription Modulation of Gene Transcription RARE->Transcription Proliferation ↓ Proliferation Transcription->Proliferation Differentiation ↑ Differentiation Transcription->Differentiation Apoptosis ↑ Apoptosis Transcription->Apoptosis

Caption: Simplified RARβ signaling pathway activated by this compound.

Quantitative Data Summary

The following table represents hypothetical quantitative data obtained from a Western blot experiment analyzing the effects of this compound treatment on target protein expression in a cancer cell line. Densitometry was performed on the protein bands and normalized to a loading control (e.g., β-actin or GAPDH).

Target ProteinSignaling PathwayThis compound Conc. (µM)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
RARβ Retinoic Acid Signaling0 (Vehicle)1.000.12-
11.850.21<0.05
52.500.28<0.01
103.100.35<0.001
Cyclin D1 Cell Cycle Progression0 (Vehicle)1.000.09-
10.750.11<0.05
50.420.08<0.01
100.210.05<0.001
Cleaved Caspase-3 Apoptosis0 (Vehicle)1.000.15-
11.900.22<0.05
53.200.31<0.01
104.500.40<0.001
β-actin Loading Control0 (Vehicle)1.000.05-
11.020.06n.s.
50.980.07n.s.
101.010.05n.s.

Experimental Protocols

The following is a detailed protocol for Western blot analysis of cells treated with this compound.

Cell Culture and this compound Treatment
  • Cell Seeding : Plate the chosen cell line (e.g., MCF-7, HeLa) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Cell Adherence : Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent like DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, and 10 µM).

  • Treatment : Remove the existing medium and replace it with the medium containing different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Incubation : Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Cell Lysis : After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Collection : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Protein Assay : Determine the protein concentration of each lysate using a standard protein assay method such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization : Normalize the protein concentration of all samples to ensure equal loading onto the gel.

SDS-PAGE and Protein Transfer
  • Sample Preparation : Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10-15 minutes each with TBST.

Detection and Analysis
  • Chemiluminescence : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band.

Experimental Workflow Diagram

The following diagram provides a visual overview of the Western blot workflow.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & This compound Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G I Washing G->I H Secondary Antibody Incubation H->I I->H J Chemiluminescent Detection I->J K Imaging & Densitometry J->K

Caption: A step-by-step workflow for Western blot analysis.

References

Application Notes and Protocols: BMS-641988 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

BMS-641988 is a potent, nonsteroidal small molecule inhibitor of the androgen receptor (AR), a critical signaling pathway in the development and progression of prostate cancer.[1] Developed by Bristol-Myers Squibb, BMS-641988 acts as a direct, competitive antagonist of the AR, exhibiting a significantly higher binding affinity and greater functional antagonism compared to first-generation antiandrogens like bicalutamide (B1683754).[2][3][4] Preclinical studies have demonstrated its efficacy in various prostate cancer models, including those that have developed resistance to standard antiandrogen therapies.[2] Although its clinical development was halted due to a seizure event in a Phase I trial, its potent preclinical profile makes it a valuable research compound for studying AR signaling and resistance mechanisms.[4][5]

These application notes provide an overview of BMS-641988's preclinical efficacy, particularly in contexts analogous to combination or sequential therapy, and offer detailed protocols for key experimental assays to evaluate its activity.

Mechanism of Action: Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor. In prostate cancer, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to AR in the cytoplasm. This binding triggers a conformational change, causing the receptor to translocate to the nucleus, dimerize, and bind to Androgen Response Elements (AREs) on DNA. This process initiates the transcription of genes that drive tumor cell growth and survival.

BMS-641988 functions by competitively binding to the ligand-binding domain of the AR.[1] This direct competition prevents androgen binding and subsequent receptor activation, thereby inhibiting nuclear translocation, DNA binding, and the transcription of AR target genes. Its increased potency over bicalutamide suggests a more effective blockade of this signaling pathway, which is particularly relevant in castration-resistant prostate cancer (CRPC) where AR signaling remains active despite low levels of circulating androgens.[1]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_inactive AR-HSP Complex (Inactive) DHT->AR_inactive Binds AR_active Activated AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization BMS641988 BMS-641988 BMS641988->AR_inactive Competitively Binds (Inhibition) ARE ARE (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Tumor Growth & Survival Transcription->Proliferation

Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of BMS-641988.

Data Presentation: Preclinical Efficacy

The primary preclinical application of BMS-641988 in a "combination" context involves its use in models resistant to other antiandrogens, such as bicalutamide. This sequential treatment mimics the clinical scenario of second-line therapy.

Table 1: In Vitro Activity of BMS-641988 vs. Bicalutamide
CompoundAR Binding Affinity (Ki, nM)AR Functional Antagonism (IC50, nM)Cell Line
BMS-641988 10 56 MDA-MB-453
Bicalutamide~200 (20-fold lower)150 - 400 (3-7 fold lower)MDA-MB-453

Data synthesized from multiple sources.[3][4]

Table 2: In Vivo Antitumor Efficacy in Human Prostate Cancer Xenograft Models
ModelTreatment GroupDose (mg/kg, p.o.)% Tumor Growth Inhibition (%TGI)
CWR-22-BMSLD1 Bicalutamide150<50%
BMS-641988 90 >90%
LuCaP 23.1 BMS-641988 90 ~100% (Stasis)

Data represents approximate values from published studies.[2][3]

Table 3: Efficacy in Bicalutamide-Refractory Xenograft Model
ModelInitial TreatmentSubsequent TreatmentTumor Growth Outcome
CWR-22-BMSLD1 BicalutamideBicalutamide (continued)Progressive Growth
BicalutamideBMS-641988 Significant Growth Delay

This study demonstrates the efficacy of BMS-641988 in a sequential treatment setting where tumors are progressing on bicalutamide.[2]

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the efficacy of AR antagonists like BMS-641988.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay 1. AR Competitive Binding Assay reporter_assay 2. AR Transactivation Reporter Assay xenograft_model 3. Prostate Cancer Xenograft Model cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Proceed if potent in vitro

Caption: General experimental workflow for preclinical evaluation of an AR antagonist.
Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Cell Lysate: Cytosolic fraction from AR-expressing cells (e.g., MDA-MB-453) or rat ventral prostate.

  • Radioligand: [³H]-R1881 (Methyltrienolone), a synthetic high-affinity androgen.

  • Test Compound: BMS-641988.

  • Reference Competitor: Non-radiolabeled ("cold") R1881.

  • Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • Separation Medium: Hydroxylapatite (HAP) slurry.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Preparation of Cytosol: Culture MDA-MB-453 cells to ~80% confluency. Harvest, wash with PBS, and homogenize in ice-cold TEDG buffer. Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet membranes and organelles. The resulting supernatant is the cytosolic fraction containing the AR. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In microcentrifuge tubes on ice, prepare the following reactions in triplicate:

    • Total Binding: Assay buffer + [³H]-R1881 (e.g., 1 nM final concentration).

    • Non-Specific Binding: Assay buffer + [³H]-R1881 + a saturating concentration of cold R1881 (e.g., 100-fold excess).

    • Competitive Binding: Assay buffer + [³H]-R1881 + serial dilutions of BMS-641988 (e.g., 0.1 nM to 10 µM).

  • Incubation: Add an equal amount of cytosol protein to each tube. Gently vortex and incubate overnight (16-20 hours) at 4°C with rotation to reach binding equilibrium.

  • Separation of Bound Ligand: Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge at low speed to pellet the HAP.

  • Washing: Aspirate the supernatant and wash the HAP pellet three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each pellet, vortex thoroughly, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of BMS-641988.

    • Determine the IC50 value (concentration of BMS-641988 that inhibits 50% of specific [³H]-R1881 binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: AR-Mediated Transactivation Reporter Gene Assay

This assay measures the ability of a compound to inhibit AR-driven gene expression.

Materials:

  • Cell Line: AR-negative cell line (e.g., PC-3) or AR-positive line.

  • Expression Vector: A plasmid encoding the full-length human AR (if using AR-negative cells).

  • Reporter Vector: A plasmid containing an Androgen Response Element (ARE) driving a reporter gene (e.g., firefly luciferase).

  • Normalization Vector: A plasmid with a constitutive promoter driving a different reporter (e.g., Renilla luciferase) to control for transfection efficiency.

  • Transfection Reagent: (e.g., Lipofectamine).

  • Agonist: Dihydrotestosterone (DHT) or R1881.

  • Test Compound: BMS-641988.

  • Luciferase Assay System: (e.g., Dual-Luciferase Reporter Assay System).

Procedure:

  • Cell Seeding: Plate PC-3 cells in 96-well plates at a density of 1-2 x 10⁴ cells per well in charcoal-stripped serum (CSS) medium to remove endogenous steroids. Allow cells to attach overnight.

  • Transfection: Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and the normalization vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: After 4-6 hours, replace the transfection medium with fresh CSS medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of BMS-641988.

    • Pre-incubate cells with the BMS-641988 dilutions for 1-2 hours.

    • Add a constant, sub-maximal concentration of DHT (e.g., 0.1 nM) to stimulate AR activity. Include controls for vehicle only and DHT only.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage inhibition of DHT-induced activity for each concentration of BMS-641988.

    • Plot the percentage inhibition against the log concentration of BMS-641988 to determine the IC50 value.

Protocol 3: Prostate Cancer Xenograft Model

This in vivo protocol evaluates the antitumor activity of BMS-641988.

Materials:

  • Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID), 4-6 weeks old.

  • Cell Line: CWR-22-BMSLD1 or LuCaP 23.1 human prostate cancer cells.

  • Implantation Medium: Matrigel or a similar basement membrane matrix, mixed 1:1 with sterile PBS.

  • Test Compound: BMS-641988, formulated for oral gavage (p.o.).

  • Control/Comparator: Vehicle control, Bicalutamide.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest cultured prostate cancer cells during their exponential growth phase. Wash with PBS and resuspend in the implantation medium at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Dosing: When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (p.o., daily)

    • Group 2: Bicalutamide (e.g., 150 mg/kg, p.o., daily)

    • Group 3: BMS-641988 (e.g., 90 mg/kg, p.o., daily)

  • Treatment and Monitoring: Administer the treatments daily for the duration of the study (e.g., 28-37 days). Continue to measure tumor volumes and monitor animal body weight and overall health.

  • Sequential Treatment Study (for refractory models):

    • Treat all animals with bicalutamide until tumors show progressive growth (resistance).

    • Re-randomize these mice to either continue bicalutamide or switch to BMS-641988 treatment.

  • Endpoint Analysis: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, gene expression).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study compared to the vehicle control group.

    • Analyze statistical significance between treatment groups.

References

Application Notes and Protocols for Bms641: Long-Term Storage and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the long-term storage and stability assessment of Bms641, a selective Retinoic Acid Receptor β (RARβ) agonist. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Introduction to this compound

This compound, also known as BMS-209641, is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ). It exhibits significantly higher affinity for RARβ (Kd = 2.5 nM) as compared to RARα (Kd = 225 nM) and RARγ (Kd = 223 nM), making it a valuable tool for investigating RARβ-specific signaling pathways and its potential as a tumor suppressor. Given its specific biological activity, maintaining its chemical stability is paramount for its use in research and drug development.

Chemical Properties:

  • Chemical Formula: C₂₇H₂₃ClO₂

  • Molecular Weight: 414.93 g/mol

  • Solubility: Soluble in DMSO.

Long-Term Storage Protocols

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.

FormStorage TemperatureDurationConditionsShelf Life
Solid (Powder) -20°CLong-termDry, dark, tightly sealed container>2 years
0 - 4°CShort-termDry, dark, tightly sealed containerDays to weeks
Stock Solution -80°CLong-termIn DMSO, aliquoted to avoid freeze-thawUp to 6 months
(in DMSO) -20°CShort-termIn DMSO, aliquoted to avoid freeze-thawUp to 1 month

This compound Signaling Pathway

This compound exerts its effects by modulating the Retinoic Acid Receptor (RAR) signaling pathway. As a selective RARβ agonist, it mimics the action of endogenous retinoic acid to regulate gene expression.

RAR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound Bms641_nucleus This compound This compound->Bms641_nucleus Enters Cell and Nucleus RAR RARβ RAR_RXR RARβ/RXR Heterodimer RAR->RAR_RXR heterodimerizes with RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE binds to Coactivators Coactivators RAR_RXR->Coactivators recruits Corepressors Corepressors RAR_RXR->Corepressors dissociates Gene Target Gene Transcription RARE->Gene regulates Coactivators->Gene promote Bms641_nucleus->RAR_RXR binds and activates

Caption: this compound activates the RARβ/RXR heterodimer, regulating gene transcription.

Experimental Protocols for Stability Assessment

To ensure the long-term stability and integrity of this compound, a comprehensive stability testing protocol is recommended. This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances.

Objective

The purpose of this stability testing is to provide evidence on how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the compound's intrinsic stability.

Materials and Equipment
  • This compound (at least three primary batches)

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

  • Controlled environment stability chambers

  • Photostability chamber

  • Calibrated pH meter

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • High-purity solvents and reagents

Experimental Workflow for Stability Testing

The following diagram outlines the workflow for a comprehensive stability assessment of this compound.

Stability_Workflow cluster_setup Study Setup cluster_studies Stability Studies cluster_forced_conditions Forced Degradation Conditions cluster_analysis Analysis and Reporting Start This compound (≥3 Batches) Protocol Develop Stability Indicating Method (e.g., HPLC) Start->Protocol LongTerm Long-Term Study (-20°C) Protocol->LongTerm Initiate Studies Accelerated Accelerated Study (e.g., 40°C/75% RH) Protocol->Accelerated Initiate Studies ForcedDeg Forced Degradation Protocol->ForcedDeg Initiate Studies Analysis Analyze Samples at Defined Time Points LongTerm->Analysis Accelerated->Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) ForcedDeg->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) ForcedDeg->Base Oxidation Oxidation (e.g., 3% H₂O₂) ForcedDeg->Oxidation Thermal Thermal Stress (e.g., 60°C) ForcedDeg->Thermal Photo Photostability (ICH Q1B) ForcedDeg->Photo Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Evaluation: - Assay - Purity - Degradation Products Analysis->Data Report Establish Re-test Period and Storage Conditions Data->Report

Caption: Workflow for this compound stability testing from setup to final report.

Long-Term and Accelerated Stability Study Protocol
  • Sample Preparation: Package this compound from at least three different batches in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: Store samples at -20°C ± 2°C.

    • Accelerated: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, test for appearance, assay, and purity using a validated stability-indicating method.

Forced Degradation Study Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and demonstrate the specificity of the analytical method.[1][2]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve this compound and add 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve this compound and add 3% hydrogen peroxide. Store at room temperature and protect from light. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C or higher) for a specified period. Also, test in solution at the same temperature.

  • Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation and Evaluation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Example Data Summary for Long-Term Stability Study at -20°C

Time Point (Months)Batch 1 (% Assay)Batch 2 (% Assay)Batch 3 (% Assay)Total Impurities (%)Appearance
099.899.999.7<0.1White powder
399.799.899.6<0.1Conforms
699.899.799.7<0.1Conforms
1299.699.899.50.12Conforms
2499.599.699.40.15Conforms

Table 2: Example Data Summary for Forced Degradation Studies

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products (RT in min)
0.1 M HCl246012.58.5, 10.2
0.1 M NaOH86018.27.3
3% H₂O₂24RT9.811.5
Thermal (Solid)48802.1Not Detected
PhotostabilityICH Q1BRT6.59.1

Evaluation:

  • Analyze trends in assay values and impurity levels over time.

  • Characterize any significant degradation products using techniques like mass spectrometry (MS).

  • Based on the data, establish a re-test period for this compound and confirm the recommended storage conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-641 as a Selective RARβ Agonist in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial information suggesting BMS-641 acts as a pan-Trk inhibitor is incorrect. Extensive pharmacological data confirms that BMS-641 (also known as BMS-209641) is a potent and selective Retinoic Acid Receptor Beta (RARβ) agonist. This guide is based on its scientifically validated mechanism of action. BMS-641 demonstrates high affinity for RARβ, with significantly lower affinity for RARα and RARγ, making it a valuable tool for studying RARβ-specific signaling pathways.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-641? A1: BMS-641 is a selective agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Upon binding, BMS-641 induces a conformational change in the RARβ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating gene transcription.[3] This process regulates critical cellular functions, including differentiation, proliferation, and apoptosis.[4]

Q2: What is the selectivity profile of BMS-641 for different RAR isoforms? A2: BMS-641 is highly selective for RARβ. It has a dissociation constant (Kd) of approximately 2.5 nM for RARβ, while its affinity for RARα and RARγ is about 100 times lower (Kd values of 225 nM and 223 nM, respectively).[1][2] This selectivity makes it a precise tool for investigating the specific roles of RARβ.

Q3: What is a typical effective concentration range for BMS-641 in cell culture experiments? A3: The effective concentration of BMS-641 can vary depending on the cell type and the specific assay. However, based on its high affinity for RARβ, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro experiments.[5] It is always advisable to perform a dose-response curve to determine the optimal concentration (EC50) for your specific experimental setup.

Q4: How should I prepare and store BMS-641 stock solutions? A4: BMS-641 is typically soluble in DMSO.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.[2] When preparing working solutions for your experiments, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Q5: What are some suitable cell lines for studying BMS-641 effects? A5: The choice of cell line depends on your research question.

  • Engineered Reporter Cell Lines: HEK293 cells stably expressing human RARβ and a RARE-driven luciferase reporter are ideal for quantifying agonist activity.[6][7]

  • Endogenous RARβ Expression: Human Retinal Pigment Epithelial (HRPE) cells express RARβ endogenously.[6] F9 teratocarcinoma cells are also a well-established model for studying RARβ-mediated differentiation.[8]

  • Cancer Cell Lines: The relevance of RARβ signaling in various cancers suggests that cell lines from lung, breast, or prostate tumors could be suitable models, though RARβ expression should be confirmed.

Quantitative Data Summary

The following table summarizes the binding affinities of BMS-641 and other common retinoids for the three RAR isoforms.

CompoundTarget ReceptorBinding Affinity (Kd, nM)Selectivity Profile
BMS-641 RARβ 2.5 Highly selective for RARβ [1][2]
RARα225~90-fold less than RARβ[1][2]
RARγ223~89-fold less than RARβ[1][2]
All-trans Retinoic Acid (ATRA)RARα4Pan-agonist[9]
RARβ5Pan-agonist[9]
RARγ2Pan-agonist[9]
TTNPBRARα5.1Pan-agonist[1]
RARβ4.5Pan-agonist[1]
RARγ9.3Pan-agonist[1]

Experimental Protocols

Protocol 1: RARβ Luciferase Reporter Gene Assay

This protocol is for quantifying the agonist activity of BMS-641 using a HEK293 cell line stably expressing human RARβ and a RARE-luciferase reporter.

Materials:

  • RARβ Reporter HEK293 Cell Line (e.g., from BPS Bioscience)

  • Growth Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and selection antibiotics)

  • Assay Medium (e.g., Phenol red-free DMEM with 10% charcoal-stripped FBS)[10]

  • BMS-641 stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[10]

  • Luminometer

Procedure:

  • Cell Seeding: 24 hours prior to the assay, switch the cells to Assay Medium. On the day of the assay, harvest the cells and seed approximately 30,000 cells in 90 µL of Assay Medium into each well of a 96-well plate.[6]

  • Compound Preparation: Prepare a serial dilution of BMS-641 in Assay Medium at concentrations 10-fold higher than the desired final concentrations (e.g., 10 nM to 10 µM). Also, prepare a vehicle control using Assay Medium with the same final DMSO concentration (e.g., 0.5% DMSO).[6]

  • Cell Treatment: Add 10 µL of the diluted BMS-641 or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.[6][10]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[6][10]

  • Lysis and Signal Detection: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.[10]

  • Measurement: Gently agitate the plate for approximately 10-15 minutes at room temperature to ensure complete cell lysis.[6][10] Measure the luminescence using a luminometer.

Protocol 2: Quantitative PCR (qPCR) for RARβ Target Gene Expression

This protocol describes how to measure changes in the expression of RARβ target genes following treatment with BMS-641.

Materials:

  • Chosen cell line (e.g., HRPE or F9 cells)

  • BMS-641

  • 6-well tissue culture plates

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (e.g., RARB, c-MYC, GATA6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of BMS-641 (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well optical plate. Each reaction (e.g., 10 µL final volume) should contain 25 ng of cDNA template, 1X SYBR Green Master Mix, and 150 nM of each forward and reverse primer.[11] Run each sample in triplicate.

  • qPCR Program: Use a standard three-stage PCR program: an initial activation step (e.g., 50°C for 2 min), a pre-soak (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).[5]

  • Data Analysis: Perform a melting curve analysis to confirm the specificity of the PCR product.[12] Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Example Human qPCR Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Source
RARBGGTTTCACTGGCTTGACCATCGCCGTCTGAGAAAGTCATGGTGTC[5]
c-MYC(Sequences available from vendors)(Sequences available from vendors)[13]
GATA6(Validated sequences should be used)(Validated sequences should be used)[14]
GAPDH(Validated sequences should be used)(Validated sequences should be used)[15]

Mandatory Visualizations

RAR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus BMS641 BMS-641 RARb RARβ This compound->RARb Binds RARb_i RARβ (inactive) RARb_i->RARb Translocates RXR_i RXR (inactive) RXR RXR RXR_i->RXR Translocates CoRepressor Co-repressor RARb->CoRepressor Dissociates RARE RARE RARb->RARE Heterodimer binds RXR->RARE Heterodimer binds TargetGene Target Gene (e.g., c-MYC, GATA6) CoActivator Co-activator RARE->CoActivator Recruits Transcription Transcription CoActivator->Transcription Initiates Experimental_Workflow Start Start: Prepare BMS-641 Stock Solution (in DMSO) Seed Seed Cells in Assay Plate (e.g., HEK293-RARβ-Luc) Start->Seed Treat Treat Cells with BMS-641 (Dose-Response) & Vehicle Seed->Treat Incubate Incubate for 16-24 Hours Treat->Incubate Assay Perform Assay (e.g., Luciferase or qPCR) Incubate->Assay Analyze Data Analysis (EC50 or ΔΔCt) Assay->Analyze End End: Determine Optimal Concentration & Effect Analyze->End Troubleshooting_Tree cluster_luciferase Luciferase Assay Issues cluster_qpcr qPCR Issues Problem Unexpected Results? WeakSignal Weak or No Signal Problem->WeakSignal Low Luminescence HighBG High Background Problem->HighBG High Control Signal HighVar High Variability Problem->HighVar Replicates Differ LowYield Low Yield / High Ct Problem->LowYield No Gene Expression NonSpecific Non-Specific Amplification Problem->NonSpecific Multiple Melt Peaks InconsistentRep Inconsistent Replicates Problem->InconsistentRep Replicates Differ Solubility Compound Precipitation? Problem->Solubility Visual Check Sol_WeakSignal Check Reagents Increase Cell Number Optimize Transfection WeakSignal->Sol_WeakSignal Sol_HighBG Use White Plates Check for Contamination Subtract Blank Well HighBG->Sol_HighBG Sol_HighVar Use Master Mix Calibrate Pipettes Normalize to Control HighVar->Sol_HighVar Sol_LowYield Check RNA Quality Increase cDNA Input Redesign Primers LowYield->Sol_LowYield Sol_NonSpecific Optimize Annealing Temp Redesign Primers NonSpecific->Sol_NonSpecific Sol_InconsistentRep Improve Pipetting Mix Reagents Well Check Template Conc. InconsistentRep->Sol_InconsistentRep Sol_Solubility Prepare Fresh Dilutions Check Final DMSO % Use Carrier Protein (BSA) Solubility->Sol_Solubility

References

Troubleshooting Bms641 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-641. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of BMS-641, with a specific focus on addressing its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I've received BMS-641 as a solid, and it won't dissolve in my aqueous buffer. What should I do first?

A1: BMS-641 is a hydrophobic molecule with low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization due to its strong solvating power for many organic compounds.[1] From this stock solution, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects on your biological system.[1]

Q2: My BMS-641 precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is causing this and how can I prevent it?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. It occurs because the compound, which is stable in the organic solvent, becomes supersaturated and crashes out when introduced to the aqueous environment. To prevent this, consider the following strategies:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of BMS-641 in your assay.

  • Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. Never add the aqueous buffer to the DMSO stock.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your aqueous buffer can increase the solubility of BMS-641.[2][][4]

  • Employ Excipients: Solubilizing agents like cyclodextrins or non-ionic surfactants can be used to encapsulate or form micelles around the BMS-641 molecule, enhancing its aqueous solubility.[1][5][6]

Q3: What are the best practices for preparing and storing BMS-641 stock solutions?

A3: To ensure the integrity and longevity of your BMS-641 stock solutions, follow these guidelines:

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO or other organic solvents to prepare your stock solutions.

  • Accurate Weighing and Calculation: Use a calibrated balance to weigh the compound and calculate the required solvent volume for your desired stock concentration.

  • Proper Dissolution Technique: Vortex the solution thoroughly. If needed, gentle warming (e.g., 37°C) or sonication can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage Conditions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with BMS-641.

Initial Solubility Assessment

Before proceeding with complex formulations, it's essential to determine the kinetic solubility of BMS-641 in your specific aqueous medium. This can be achieved through methods like nephelometry or shake-flask analysis followed by UV-Vis or LC-MS/MS detection.[7][8][9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing BMS-641 insolubility:

TroubleshootingWorkflow start Start: BMS-641 Insolubility in Aqueous Media prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock dilution Dilute Stock in Aqueous Buffer prep_stock->dilution precipitate Precipitation Observed? dilution->precipitate success Success: Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_dil Optimize Dilution Method troubleshoot->optimize_dil use_cosolvent Use Co-solvent System troubleshoot->use_cosolvent use_excipient Use Solubilizing Excipient troubleshoot->use_excipient ph_adjust Adjust pH (if applicable) troubleshoot->ph_adjust re_evaluate Re-evaluate Solubility lower_conc->re_evaluate optimize_dil->re_evaluate use_cosolvent->re_evaluate use_excipient->re_evaluate ph_adjust->re_evaluate re_evaluate->dilution

Caption: A logical workflow for troubleshooting BMS-641 insolubility.

Solubilization Strategies

If direct dilution of the DMSO stock is unsuccessful, the following strategies can be employed. The choice of method will depend on the experimental system and the required concentration of BMS-641.

The addition of a co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[2][][4]

Co-solventTypical Concentration RangeNotes
Ethanol1-10% (v/v)Can have biological effects at higher concentrations.
Polyethylene Glycol (PEG 300/400)1-20% (v/v)Generally well-tolerated in many cell-based assays.
Propylene Glycol1-20% (v/v)Another common co-solvent with a good safety profile.

Excipients can enhance solubility through various mechanisms, such as forming inclusion complexes or micelles.[1][5][6]

ExcipientTypeTypical Concentration RangeMechanism
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-10% (w/v)Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[1][5]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Cyclodextrin1-10% (w/v)Similar to HP-β-CD with potentially higher solubility enhancement.
Tween® 20/80Non-ionic Surfactant0.01-0.1% (v/v)Forms micelles that solubilize the hydrophobic drug.
Triton™ X-100Non-ionic Surfactant0.01-0.1% (v/v)Similar to Tween surfactants.

For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[][10][11] BMS-641 is a carboxylic acid, making it a weak acid. Therefore, increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

Compound TypepH Adjustment StrategyRationale
Weakly Acidic (like BMS-641)Increase pH (above pKa)Promotes formation of the more soluble ionized form.
Weakly BasicDecrease pH (below pKa)Promotes formation of the more soluble ionized form.

Experimental Protocols

Protocol 1: Preparation of a BMS-641 Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of BMS-641 in DMSO.

Materials:

  • BMS-641 (MW: 414.92 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the mass of BMS-641 required. For 1 mL of a 10 mM stock solution: 10 mmol/L * 1 L/1000 mL * 1 mL * 414.92 g/mol = 0.0041492 g = 4.15 mg.

  • Weigh out the calculated amount of BMS-641 and place it in a suitable vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Formulation of BMS-641 using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a 1 mM solution of BMS-641 in an aqueous buffer containing 10% HP-β-CD.

Materials:

  • BMS-641

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in the aqueous buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved.

  • Weigh the appropriate amount of BMS-641 to achieve a final concentration of 1 mM.

  • Add the BMS-641 powder to the 10% HP-β-CD solution.

  • Vortex vigorously and then stir the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

  • Visually inspect the solution for clarity. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.

Formulation Preparation Workflow

FormulationWorkflow start Start: Prepare Aqueous Formulation prep_excipient Prepare Excipient Solution (e.g., 10% HP-β-CD in PBS) start->prep_excipient add_bms641 Add BMS-641 Powder to Excipient Solution prep_excipient->add_this compound mix Mix Thoroughly (Vortex & Stir) add_this compound->mix incubate Incubate (e.g., overnight at RT) mix->incubate check_sol Check for Complete Solubilization incubate->check_sol check_sol->mix No filter Filter through 0.22 µm Filter (Optional) check_sol->filter Yes ready Formulation Ready for Use filter->ready

Caption: Workflow for preparing a BMS-641 formulation with an excipient.

BMS-641 Mechanism of Action: RARβ Signaling Pathway

BMS-641 is a selective agonist for the Retinoic Acid Receptor Beta (RARβ). RARs are nuclear receptors that function as ligand-activated transcription factors. The simplified signaling pathway is as follows:

RAR_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS641_out BMS-641 (extracellular) BMS641_in BMS-641 BMS641_out->BMS641_in Enters Cell RAR RARβ BMS641_in->RAR Binds to Heterodimer RARβ/RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to Transcription Transcription of Target Genes RARE->Transcription Initiates CellResponse Cellular Response (e.g., Growth Inhibition, Differentiation) Transcription->CellResponse Leads to

Caption: Simplified signaling pathway of BMS-641 via RARβ activation.

Upon entering the cell and nucleus, BMS-641 binds to RARβ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[12][13] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[14][15] This can lead to various cellular responses, including inhibition of cell growth and induction of cell differentiation.[14]

References

Bms641 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bms641. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and investigating potential off-target effects of this compound, a selective Retinoic Acid Receptor Beta (RARβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule that acts as a selective agonist for the Retinoic Acid Receptor Beta (RARβ), a type of nuclear receptor.[1] Upon binding, it activates the receptor, which then modulates the transcription of target genes. RARβ is known to play a role in cellular differentiation, proliferation, and apoptosis, and is considered a tumor suppressor gene.[2][3]

Q2: What is the known selectivity profile of this compound?

This compound exhibits high selectivity for RARβ over the other two RAR isoforms, RARα and RARγ. The binding affinity has been quantified and is summarized in the table below.

Q3: What are "off-target" effects in the context of this compound?

Off-target effects are physiological or cellular responses caused by this compound binding to and modulating the activity of proteins other than its intended target, RARβ. These interactions can lead to unintended biological consequences, which may complicate the interpretation of experimental results. It's also important to distinguish true off-target effects from unexpected "on-target" effects, which are previously uncharacterized consequences of RARβ activation.

Q4: I am observing a phenotype that is not consistent with the known functions of RARβ. Could this be an off-target effect?

It is possible. If the observed cellular phenotype does not align with the established roles of RARβ signaling, it warrants an investigation into potential off-target effects. This guide provides troubleshooting workflows and experimental protocols to help you address this.

Q5: How can I minimize the risk of off-target effects in my experiments?

Using the lowest effective concentration of this compound that elicits the desired on-target effect is a crucial first step. Additionally, employing orthogonal approaches to validate your findings, such as using another RARβ agonist with a different chemical structure or using genetic methods like siRNA to modulate RARβ expression, can help confirm that the observed effect is on-target.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue Potential Cause Recommended Action
High levels of cytotoxicity at expected effective concentrations. Off-target effects on essential cellular pathways.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a cell viability assay (e.g., MTT, trypan blue) across a range of concentrations. 3. Investigate markers of apoptosis or necrosis (e.g., caspase activation, Annexin V staining).
Observed phenotype is inconsistent with published RARβ functions. 1. Off-target activity. 2. Novel on-target RARβ signaling in your specific cell type.1. Validate the effect with a structurally different RARβ agonist. 2. Use siRNA or shRNA to knock down RARβ and see if the phenotype is rescued. 3. Perform a rescue experiment by overexpressing RARβ.
Inconsistent results between different experimental batches. 1. Compound degradation. 2. Variability in cell culture conditions.1. Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term).[1] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Standardize cell passage number and culture conditions.

Data Presentation

This compound Binding Affinity for Retinoic Acid Receptors
Receptor SubtypeBinding Affinity (Kd)Selectivity vs. RARβ
RARβ 2.5 nM[1]-
RARα 225 nM[1]90-fold lower
RARγ 223 nM[1]89.2-fold lower

Experimental Protocols

Protocol 1: Validating On-Target Engagement using qPCR

Objective: To confirm that this compound is activating its intended target, RARβ, by measuring the expression of a known RARβ target gene.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for a known RARβ target gene (e.g., CYP26A1, HOXA1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in target gene expression for each this compound concentration compared to the vehicle control. A dose-dependent increase in the target gene expression would indicate on-target activity.

Protocol 2: Off-Target Profiling using Proteome-wide Analysis

Objective: To identify potential off-target proteins of this compound in an unbiased manner.

Methodology:

  • Affinity-Based Protein Profiling:

    • Synthesize a biotinylated or otherwise tagged version of this compound.

    • Incubate the tagged this compound with cell lysate.

    • Use streptavidin-coated beads to pull down the tagged compound along with any interacting proteins.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Thermal Proteome Profiling (TPP):

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Collect the soluble protein fraction at each temperature.

    • Analyze the protein abundance in each fraction by mass spectrometry. Off-target proteins will often show a shift in their thermal stability upon binding to this compound.

  • Data Analysis: Identified proteins that consistently interact with this compound across replicates are considered potential off-targets and require further validation.

Visualizations

RAR_Signaling_Pathway On-Target RARβ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP Cell Entry RARb RARβ This compound->RARb Binds & Activates CRABP->RARb Nuclear Translocation RXR RXR RARb->RXR Heterodimerization Coactivators Co-activators RARb->Coactivators Recruitment Corepressors Co-repressors RARb->Corepressors Dissociation RARE RARE (Retinoic Acid Response Element) RXR->RARE Binds DNA TargetGene Target Gene Transcription Coactivators->TargetGene Corepressors->RARE Represses Transcription (in absence of ligand)

Caption: On-Target RARβ Signaling Pathway for this compound.

Off_Target_Workflow Workflow for Investigating Potential Off-Target Effects Start Unexpected Phenotype Observed with this compound Treatment ValidateOnTarget Validate On-Target Engagement (e.g., qPCR of target genes) Start->ValidateOnTarget OnTargetConfirmed On-Target Effect Confirmed? ValidateOnTarget->OnTargetConfirmed OnTargetConfirmed->Start No (Troubleshoot Protocol) OrthogonalValidation Orthogonal Validation (Structurally different RARβ agonist, siRNA/shRNA knockdown of RARβ) OnTargetConfirmed->OrthogonalValidation Yes PhenotypePersists Phenotype Persists? OrthogonalValidation->PhenotypePersists UnbiasedScreening Unbiased Off-Target Screening (e.g., Affinity-Based Profiling, TPP) PhenotypePersists->UnbiasedScreening Yes ConclusionOnTarget Conclude as Novel On-Target Effect PhenotypePersists->ConclusionOnTarget No IdentifyCandidates Identify Potential Off-Target Candidates UnbiasedScreening->IdentifyCandidates ValidateOffTarget Validate Candidate Off-Targets (e.g., Binding Assays, Functional Assays) IdentifyCandidates->ValidateOffTarget ConclusionOffTarget Conclude as Off-Target Effect ValidateOffTarget->ConclusionOffTarget

Caption: Experimental workflow to investigate potential off-target effects.

References

BMS-641 Technical Support Center: Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-641 in cytotoxicity and cell viability experiments. As a selective retinoic acid receptor beta (RARβ) agonist, the effects of BMS-641 on cell viability are expected to be cell-type specific and dependent on the expression and activity of RARβ.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of BMS-641 on cell viability?

A1: BMS-641 is a selective RARβ agonist. Retinoid signaling pathways are known to be involved in cell differentiation, proliferation, and apoptosis. Therefore, the effect of BMS-641 on cell viability is highly dependent on the cell type and its specific RARβ signaling context. In some cancer cell lines, activation of RARβ has been associated with growth inhibition and apoptosis, suggesting that BMS-641 may reduce cell viability. However, in other cell types, its effects could be different. It is crucial to empirically determine the effect of BMS-641 on your specific cell line of interest.

Q2: I am not observing any cytotoxicity with BMS-641 in my cancer cell line. What could be the reason?

A2: Several factors could contribute to a lack of cytotoxic effect:

  • Low or absent RARβ expression: The target of BMS-641, RARβ, may not be expressed at sufficient levels in your cell line. We recommend performing qPCR or Western blot to confirm RARβ expression.

  • Suboptimal concentration range: The effective concentration of BMS-641 may be higher than the range you have tested. A broad dose-response experiment is recommended, for instance, from 1 nM to 100 µM.

  • Insufficient treatment duration: The effects of RARβ agonists on cell viability may require longer incubation times to manifest. Consider extending the treatment duration (e.g., 24, 48, 72 hours or longer).

  • Cell line resistance: Your chosen cell line may have intrinsic resistance mechanisms to retinoid-induced apoptosis or growth inhibition.

Q3: What is a suitable starting concentration range for BMS-641 in a cell viability assay?

A3: Based on the high affinity of BMS-641 for RARβ (Kd = 2.5 nM), we recommend starting with a broad concentration range. A logarithmic dilution series from 1 nM to 100 µM is a good starting point to capture the full dose-response curve.

Q4: Can I combine BMS-641 with other anti-cancer agents?

A4: Yes, synergistic effects have been observed with other RARβ agonists when combined with chemotherapeutic agents in certain cancer cell lines. A checkerboard assay design can be employed to assess for synergistic, additive, or antagonistic effects with other drugs.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Compound precipitationVisually inspect the wells after adding BMS-641 for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration.
No dose-dependent effect observed See FAQ Q2Refer to the suggestions in A2 of the FAQ section.
Inactive compoundEnsure proper storage of the BMS-641 stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Perform a quality control check if possible.
High background signal in control wells Contamination (bacterial or fungal)Inspect the cell culture for any signs of contamination. Use fresh, sterile reagents and maintain aseptic techniques.
Assay reagent interferenceRun a control with media and the assay reagent alone to check for any background signal.
Unexpected increase in cell viability at high concentrations Compound propertiesSome compounds can have fluorescent or colorimetric properties that interfere with certain assays (e.g., MTT, resazurin). Run a compound-only control to assess for interference.
Off-target effectsAt very high concentrations, off-target effects may lead to unexpected cellular responses. Correlate viability data with morphological changes observed under a microscope.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • BMS-641

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of BMS-641 in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BMS-641. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • BMS-641

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of BMS-641 for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow_mtt cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Overnight Adhesion seed_cells->adhere add_bms Add BMS-641 to Cells adhere->add_bms prepare_bms Prepare BMS-641 Dilutions prepare_bms->add_bms incubate Incubate (24-72h) add_bms->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_plate Read Absorbance (570nm) dissolve->read_plate calculate Calculate % Viability read_plate->calculate signaling_pathway_rar cluster_nucleus bms641 BMS-641 rarb RARβ This compound->rarb Binds nucleus Nucleus rarb->nucleus Translocates to rxr RXR rxr->nucleus rarb_n RARβ rxr_n RXR rare RARE (Retinoic Acid Response Element) transcription Gene Transcription rare->transcription Regulates cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) transcription->cellular_response rarb_n->rare Heterodimerizes with RXR & binds

Technical Support Center: Minimizing Variability in BMS-641 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the novel Retinoic Acid Receptor (RAR) agonist, BMS-641.

Frequently Asked Questions (FAQs)

Q1: What is BMS-641 and what is its mechanism of action?

A1: BMS-641 is a small molecule Retinoic Acid Receptor (RAR) agonist.[1] Its mechanism of action involves binding to and activating RARs, which are nuclear receptors that function as transcription factors to regulate gene expression. This can lead to various cellular responses, including differentiation and apoptosis.

Q2: What are the most common sources of variability in cell-based assays using BMS-641?

A2: The most common sources of variability in cell-based assays are multifaceted and can be broadly categorized as biological, procedural, and environmental. Key factors include:

  • Cell Health and Handling: Cell viability, passage number, and confluency can significantly impact results.[2][3] Inconsistent cell handling, such as rough pipetting or over-trypsinization, can also introduce variability.[2]

  • Reagent Consistency: Variations in media, serum, and supplement lot numbers can alter cellular responses.[2] The stability of BMS-641 in your specific experimental conditions should also be considered.[4]

  • Assay Conditions: Inconsistent cell seeding density, incubation times, and temperature can all contribute to variability.[2][5]

Q3: How can I ensure my cell culture conditions are optimal and consistent?

A3: To maintain optimal and consistent cell culture conditions, it is crucial to:

  • Use Healthy Cells: Always use cells that are healthy and in the logarithmic growth phase.[8] Avoid using cells that have been in continuous culture for extended periods to prevent genetic and phenotypic drift.[2]

  • Monitor for Contamination: Regularly check for microbial contamination, which can significantly impact cell health and experimental outcomes.[2]

  • Maintain a Consistent Environment: Ensure the cell culture incubator has stable temperature and CO2 levels.[2]

Troubleshooting Guides

Issue 1: High variability in IC50 values for BMS-641 across experiments.

Possible CauseTroubleshooting StepExpected Outcome
Inconsistent Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line and assay.[2][5] Perform a cell titration experiment to determine the optimal cell number that gives a robust assay window.Consistent cell numbers will lead to more reproducible assay signals and less variability in IC50 values.
Variable Cell Health Do not use cells that are over-confluent.[2] Ensure cells are in the log growth phase when setting up the experiment.[8] Standardize the passaging protocol.Healthier, more uniform cell populations will respond more consistently to the compound.
Reagent Lot-to-Lot Variability Record lot numbers for all reagents, especially serum.[2] If possible, purchase a large single lot of serum and other critical reagents for a series of experiments.Minimizing lot-to-lot variation will reduce a significant source of external variability.
Compound Instability Verify the stability of BMS-641 in your cell culture media under experimental conditions (e.g., 37°C for 24-72 hours).[4]Ensures that the observed effects are due to the active compound and not its degradation products.

Issue 2: Inconsistent or non-reproducible phenotypic effects of BMS-641.

Possible CauseTroubleshooting StepExpected Outcome
Cell Line Heterogeneity If using a polyclonal cell line, consider subcloning to generate a more homogeneous population. Perform regular cell line authentication.A more uniform cell population will exhibit a more consistent response to BMS-641.
"Edge Effects" in Assay Plates Avoid using the outer wells of 96- or 384-well plates, as these are more prone to evaporation and temperature fluctuations.[6] Fill the outer wells with media or PBS to create a humidity barrier.Reduced variability between replicate wells and more reliable data.
Inconsistent Incubation Times Use a calibrated timer and standardize all incubation steps precisely. For longer incubations, be mindful of evaporation.[8]Consistent timing ensures that the cellular response is measured at the same point in the biological process across experiments.
Pipetting Inaccuracy Ensure all pipettes are properly calibrated.[6] When preparing serial dilutions, change pipette tips for each dilution step. Use reverse pipetting for viscous solutions.Accurate and precise liquid handling will reduce variability in compound concentrations and cell numbers.

Quantitative Data on Experimental Variability

The following tables provide hypothetical data to illustrate how different experimental parameters can influence the IC50 of BMS-641 in a cell viability assay.

Table 1: Effect of Cell Seeding Density on BMS-641 IC50

Seeding Density (cells/well)BMS-641 IC50 (nM)Standard Deviation (nM)
2,50055.25.1
5,00058.94.7
10,00085.115.3
20,000120.425.8

This table illustrates that as cell density increases, the apparent IC50 of BMS-641 can shift, and the variability can increase significantly.

Table 2: Effect of Serum Concentration on BMS-641 IC50

Fetal Bovine Serum (%)BMS-641 IC50 (nM)Standard Deviation (nM)
1%25.63.2
5%58.94.7
10%98.29.1
20%155.718.4

This table demonstrates the potential for serum components to interfere with compound activity, leading to shifts in IC50 values.

Detailed Experimental Protocol: Cell Viability Assay

This protocol outlines a standard method for determining the effect of BMS-641 on the viability of an adherent cancer cell line using a commercially available ATP-based luminescence assay.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and viability assessment. Ensure viability is >95%.

    • Dilute cells to the optimized seeding density in pre-warmed complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate. Avoid the outer wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of BMS-641 in DMSO.

    • Perform a serial dilution of the BMS-641 stock solution in complete growth medium to create a range of treatment concentrations (e.g., 1 nM to 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of BMS-641. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plate and the luminescence assay reagent to room temperature.

    • Add 100 µL of the luminescence reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the BMS-641 concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RAR_RXR RAR/RXR Heterodimer RARE RARE RAR_RXR->RARE Binds to Target_Gene Target Gene Expression (e.g., p21, Casp9) RARE->Target_Gene Regulates Cell_Cycle_Arrest Cell_Cycle_Arrest Target_Gene->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Target_Gene->Apoptosis Leads to BMS641 BMS-641 This compound->RAR_RXR Binds and Activates

Caption: Hypothetical signaling pathway for BMS-641, a RAR agonist.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_cells Treat Cells with BMS-641 incubate_24h->treat_cells prepare_compound Prepare BMS-641 Serial Dilutions prepare_compound->treat_cells incubate_72h Incubate 72 hours treat_cells->incubate_72h add_reagent Add ATP-based Luminescence Reagent incubate_72h->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based viability assay with BMS-641.

References

Bms641 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential degradation of BMS-641. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing BMS-641?

For optimal stability, BMS-641 should be stored under specific temperature conditions. Unopened vials of solid BMS-641 should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]

Stock solutions of BMS-641 have different storage requirements. For extended stability, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months.[2] For shorter periods, storage at -20°C is viable for up to 1 month.[2]

2. How should I prepare a stock solution of BMS-641?

BMS-641 is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in a sufficient volume of DMSO to achieve the desired concentration. Ensure the solution is clear and homogenous before use.

3. Is BMS-641 stable during shipping?

Yes, BMS-641 is considered stable for a few weeks during standard shipping conditions at ambient temperatures.[1]

4. What are the known degradation pathways for BMS-641?

Currently, there is no publicly available information detailing the specific degradation pathways or degradation products of BMS-641. As with many complex organic molecules, it may be susceptible to degradation under harsh conditions such as strong acids, bases, excessive heat, or prolonged exposure to light. It is recommended to handle the compound in a controlled laboratory environment.

5. What are the necessary handling precautions for BMS-641?

Due to the absence of a specific Safety Data Sheet (SDS), it is crucial to handle BMS-641 with the standard precautions for a chemical compound of unknown toxicity. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guides

Problem: Precipitate observed in the BMS-641 stock solution after thawing.

  • Possible Cause: The compound may have come out of solution at lower temperatures.

  • Solution: Gently warm the vial in a water bath and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before use in experiments.

Problem: Inconsistent experimental results using BMS-641.

  • Possible Cause 1: Improper storage. Storing stock solutions at -20°C for longer than one month or at -80°C for longer than six months may lead to degradation and reduced activity.[2]

  • Solution 1: Prepare fresh stock solutions from solid compound if the storage period has been exceeded. Always adhere to the recommended storage conditions.

  • Possible Cause 2: Multiple freeze-thaw cycles. Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.

  • Solution 2: Aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.

Data Presentation

Table 1: BMS-641 Storage and Stability

ConditionStorage TemperatureDuration of StabilityCitation
Solid (Short-term)0 - 4°CDays to Weeks[1]
Solid (Long-term)-20°CMonths to Years[1]
Stock Solution-20°CUp to 1 month[2]
Stock Solution-80°CUp to 6 months[2]
ShippingAmbientA few weeks[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM BMS-641 Stock Solution in DMSO

  • Materials:

    • BMS-641 (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Allow the vial of solid BMS-641 to equilibrate to room temperature before opening.

    • Weigh the desired amount of BMS-641 using a calibrated analytical balance in a chemical fume hood.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of BMS-641 is 414.93 g/mol .

    • Add the calculated volume of DMSO to the vial containing the solid BMS-641.

    • Vortex the solution until the solid is completely dissolved and the solution is clear.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Analysis start Start: Receive BMS-641 weigh Weigh Solid Compound start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term thaw Thaw Aliquot store_long->thaw store_short->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment data Data Collection experiment->data end End: Analyze Results data->end handling_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_env Handling Environment cluster_actions Safe Practices cluster_emergency Emergency Procedures ppe_main Required PPE goggles Safety Goggles ppe_main->goggles gloves Gloves ppe_main->gloves lab_coat Lab Coat ppe_main->lab_coat env_main Safe Environment fume_hood Chemical Fume Hood env_main->fume_hood ventilation Well-Ventilated Area env_main->ventilation actions_main Recommended Actions avoid_contact Avoid Skin/Eye Contact actions_main->avoid_contact avoid_inhalation Avoid Inhalation of Dust actions_main->avoid_inhalation emergency_main In Case of Exposure skin_contact Wash Skin with Water emergency_main->skin_contact eye_contact Flush Eyes with Water emergency_main->eye_contact

References

Bms641 half-life in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BMS-641988 in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with BMS-641988 in a cell culture setting.

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected drug efficacy Degradation of BMS-641988 in cell culture medium. The compound may be unstable at 37°C in an aqueous environment. Components of the media or serum (e.g., enzymes) could be degrading the compound.[1][2]Perform a stability study of BMS-641988 in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C over a time course and measuring its concentration at different time points using HPLC-MS.[2] Consider preparing fresh drug solutions for each experiment.
Binding to plasticware or serum proteins. Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration.[2][3] Binding to proteins in fetal bovine serum (FBS) can also limit the availability of the free compound.[1][4]Use low-protein-binding plates and pipette tips. To assess non-specific binding, include a control group with no cells.[2] You can also test the effect of varying serum concentrations on the compound's activity.[4]
Cellular uptake and metabolism. The cells themselves may be actively taking up and metabolizing BMS-641988.[5]Analyze cell lysates to determine the intracellular concentration of the compound.[2]
High variability between experimental replicates Inconsistent sample handling. Variations in incubation times, pipetting techniques, or cell densities can lead to inconsistent results.Ensure standardized protocols are followed for all replicates. This includes precise timing for drug addition and sample collection.
Incomplete solubilization of the compound. BMS-641988 may not be fully dissolved in the stock solution or the final culture medium, leading to inaccurate dosing.Confirm the complete dissolution of the compound in the stock solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitates.
Unexpected cellular effects or toxicity Off-target effects. In addition to its primary target, the androgen receptor, BMS-641988 has been noted to have other activities, such as being a negative allosteric modulator of the GABAA receptor.[5]Review the literature for any known off-target effects of BMS-641988. Include appropriate controls to distinguish between on-target and off-target effects.
Solvent toxicity. High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells.[1]Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of BMS-641988 in cell culture medium?

A1: The specific half-life of BMS-641988 in cell culture medium has not been publicly documented. The stability of a small molecule in cell culture is highly dependent on the specific conditions, including the type of medium, the presence and concentration of serum, and the cell line being used.[1][2] It is recommended to experimentally determine the stability of BMS-641988 under your specific experimental conditions.

Q2: How should I prepare and store BMS-641988 stock solutions?

A2: BMS-641988 stock solutions are typically prepared in a solvent like DMSO. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the mechanism of action of BMS-641988?

A3: BMS-641988 is a nonsteroidal antiandrogen.[5] It functions as a potent competitive antagonist of the androgen receptor (AR).[5][7] By binding to the AR, it prevents androgens from activating the receptor. This inhibits the translocation of the AR to the nucleus and subsequent androgen-dependent gene expression, which can lead to the inhibition of cell growth in AR-expressing cells.[7][8][9]

Q4: Are there any known metabolites of BMS-641988 that I should be aware of?

A4: Yes, BMS-641988 is metabolized by the enzyme CYP3A4 into BMS-570511. This metabolite is then further reduced to BMS-501949. Importantly, all three compounds (BMS-641988, BMS-570511, and BMS-501949) exhibit similar antiandrogenic activity.[5]

Experimental Protocol: Determining the Stability of BMS-641988 in Cell Culture Medium

This protocol outlines a general method for assessing the stability of BMS-641988 in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • BMS-641988

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Internal standard (a stable, structurally similar compound not present in the samples)

  • 96-well plates (low-protein-binding recommended)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system with a C18 reverse-phase column

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of BMS-641988 in DMSO.

    • Create a series of calibration standards by spiking known concentrations of BMS-641988 and a fixed concentration of the internal standard into the cell culture medium.

  • Sample Preparation and Incubation:

    • Spike BMS-641988 into pre-warmed cell culture medium in multiple wells of a 96-well plate to achieve the desired final concentration.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • At each time point, take an aliquot of the medium.

    • Add a fixed concentration of the internal standard.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Use a suitable gradient to separate BMS-641988 from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of BMS-641988 and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of BMS-641988 to the internal standard for each sample.

    • Use the standard curve to determine the concentration of BMS-641988 at each time point.

    • Plot the concentration of BMS-641988 versus time to determine its stability profile and calculate the half-life.

Visualization

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE HSP Heat Shock Proteins (HSP) BMS641988 BMS-641988 BMS641988->AR Antagonizes AR_HSP->AR HSP Dissociation Gene_Expression Target Gene Expression ARE->Gene_Expression

Caption: Androgen Receptor Signaling and BMS-641988 Inhibition.

References

Avoiding precipitation of Bms641 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bms-777607. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists avoid common pitfalls, such as precipitation, during their experiments.

Troubleshooting Guide: Avoiding Bms-777607 Precipitation

Precipitation of Bms-777607 in aqueous solutions is a common issue that can significantly impact experimental outcomes. The following Q&A guide addresses specific problems and provides actionable solutions.

Question 1: My Bms-777607 precipitated out of solution after I diluted my DMSO stock in aqueous media. How can I prevent this?

Answer: This is a frequent challenge due to the low aqueous solubility of Bms-777607.[1][2] Here are several steps you can take to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the DMSO tolerance of your specific cell line or assay system.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous media. This gradual decrease in concentration can help keep the compound in solution.

  • Working Stock Concentration: Prepare an intermediate working stock at a lower concentration in DMSO before the final dilution into your aqueous media.

  • Temperature: Perform dilutions at room temperature or 37°C. Warming the tube at 37°C for about 10 minutes can aid in dissolution.[1]

  • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the stock solvent and potentially in the final aqueous solution.[1][3]

  • Fresh Solutions: Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions of Bms-777607.

Question 2: I'm seeing precipitation in my cell culture media after adding Bms-777607. What should I do?

Answer: Precipitation in cell culture media can be cytotoxic and will lead to inaccurate experimental results. Consider the following:

  • Media Components: Serum proteins in the media can sometimes interact with small molecules and cause precipitation. Try reducing the serum concentration if your experimental design allows.

  • Final Compound Concentration: High concentrations of Bms-777607 are more prone to precipitation. While effective concentrations in vitro have been reported around 10 µM to 12.5 µM, it is crucial to determine the optimal, non-precipitating concentration for your specific cell line and media combination.[1][4]

  • Method of Addition: When adding the compound to your culture plates, add the final diluted solution dropwise while gently swirling the plate to ensure rapid and even distribution.

Question 3: Can I prepare a concentrated aqueous stock solution of Bms-777607?

Answer: No, Bms-777607 is insoluble in water and ethanol.[1][2] It is highly recommended to prepare high-concentration stock solutions in 100% DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Bms-777607 stock solutions?

A1: The recommended solvent is 100% DMSO. Bms-777607 is soluble in DMSO at concentrations greater than 10 mM.[1] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5]

Q2: How should I store my Bms-777607 stock solution?

A2: Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[1][3][6]

Q3: What are typical working concentrations for in vitro experiments?

A3: In vitro working concentrations can vary depending on the cell line and assay. Published studies have used concentrations in the range of 0.1 µM to 12.5 µM.[4][5][6] It is always best to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q4: Are there established formulations for in vivo studies?

A4: Yes, for in vivo experiments, specific formulations are required to maintain solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3][6] Another option reported is a mixture of DMSO and corn oil.[3]

Data Presentation

Table 1: Solubility of Bms-777607

SolventSolubilityReference
DMSO> 10 mM[1]
DMSO≥ 25.65 mg/mL[1]
DMSO83.33 mg/mL (162.47 mM)[3]
DMSO40 mg/mL[2]
DMSO100 mg/mL (194.97 mM)[5]
WaterInsoluble[1][2]
EthanolInsoluble[1][2]

Table 2: Example Formulations for In Vivo Experiments

Formulation ComponentsRatioFinal Compound ConcentrationReference
DMSO, PEG300, Tween-80, Saline10:40:5:45≥ 2.5 mg/mL[3]
DMSO, SBE-β-CD in saline10:90≥ 2.5 mg/mL[3]
DMSO, Corn oil10:90≥ 2.5 mg/mL[3]
DMSO, PEG300Not specified30-100 mg/kg body weight[4]

Experimental Protocols

Protocol 1: Preparation of Bms-777607 Stock Solution (10 mM in DMSO)

  • Weighing: Accurately weigh the required amount of Bms-777607 powder (Molecular Weight: 512.89 g/mol ).

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Solubilization: To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath.[1][3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of Bms-777607 for In Vitro Cell-Based Assays

  • Thaw Stock: Thaw a vial of the 10 mM Bms-777607 DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Final Dilution: Serially dilute the stock or intermediate solution into your pre-warmed cell culture media to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).

  • Application: Add the final diluted Bms-777607 solution to your cell cultures and gently mix.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_exp Experiment stock_prep Prepare 10 mM Stock in DMSO warm_sonic Warm to 37°C and/or Sonicate stock_prep->warm_sonic Aid Dissolution storage Aliquot and Store at -20°C/-80°C warm_sonic->storage thaw_stock Thaw DMSO Stock storage->thaw_stock serial_dil Serially Dilute in Media thaw_stock->serial_dil Final DMSO ≤ 0.5% treat_cells Treat Cells serial_dil->treat_cells incubation Incubate treat_cells->incubation analysis Analyze Results incubation->analysis

Caption: A flowchart illustrating the recommended workflow for preparing and using Bms-777607 in in vitro experiments.

troubleshooting_flowchart Troubleshooting Precipitation start Precipitation Observed? check_dmso Check Final DMSO Concentration (≤ 0.5%?) start->check_dmso Yes end_good Problem Solved start->end_good No use_serial_dil Use Serial Dilutions check_dmso->use_serial_dil Yes end_bad Consult Further check_dmso->end_bad No (Too High) warm_media Warm Media to 37°C use_serial_dil->warm_media fresh_solution Prepare Fresh Solution warm_media->fresh_solution fresh_solution->end_good

Caption: A logical flowchart to guide troubleshooting efforts when Bms-777607 precipitation is observed.

cMet_pathway Simplified c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation Bms777607 Bms-777607 Bms777607->cMet Inhibits Downstream Downstream Signaling (e.g., Akt, ERK) P_cMet->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: A simplified diagram showing the inhibition of the c-Met signaling pathway by Bms-777607.

References

Validation & Comparative

Validating BMS641 Activation of the RARβ Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of BMS641 with other Retinoic Acid Receptor Beta (RARβ) agonists, supported by experimental data and detailed protocols for validation. It is intended for researchers, scientists, and drug development professionals working on RARβ-targeted therapies.

Comparative Analysis of RARβ Agonists

This compound is a selective RARβ agonist.[1][2] Its performance is best understood in comparison to other well-characterized RAR agonists. The following table summarizes key quantitative data from in vitro studies.

CompoundTypeRARβ EC50 (nM)Maximal Activation vs. TTNPBSelectivityReference
This compound Partial Agonist ~10 ~50% RARβ selective [3]
All-trans-Retinoic Acid (ATRA)Pan-Agonist9FullPan-RAR[4]
TTNPBPan-Agonist~1100% (Reference)Pan-RAR[3][5]
BMS453Partial AgonistNot specifiedPartialRARβ selective[3]
BMS948Full Agonist~100FullRARβ selective[3][6][7]
AdapaleneAgonist2.3Not specifiedRARβ/γ selective[1]

Note: EC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Visualizing the RARβ Signaling Pathway

The following diagram illustrates the canonical signaling pathway for Retinoic Acid Receptors, including RARβ.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound / Other Agonist Agonist_n This compound / Other Agonist Agonist->Agonist_n Enters Nucleus RXR RXR RARE RARE RXR->RARE RARb RARβ RARb->RARE CoR Co-repressors CoR->RARb Dissociates CoA Co-activators CoA->RARb TargetGene Target Gene Transcription RARE->TargetGene Agonist_n->RARb Binds

Caption: RARβ Signaling Pathway.

Experimental Protocols for Validation

To validate the activation of the RARβ pathway by this compound, a series of in vitro experiments are typically performed. Below are detailed protocols for key assays.

Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a reporter gene under the control of a Retinoic Acid Response Element (RARE).

a. Materials:

  • HeLa or other suitable mammalian cells

  • Expression vector for human RARβ

  • Luciferase reporter plasmid with a RARE promoter (e.g., (RARE)3x-tk-Luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Luciferase Assay System (e.g., Promega E1500)

  • Luminometer

b. Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other agonists. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer.

  • Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

This method measures the change in mRNA levels of known RARβ target genes upon treatment with this compound.

a. Materials:

  • Cells expressing RARβ

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for RARβ target genes (e.g., RARB, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

b. Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at its EC50 concentration for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.

Western Blotting for Protein Expression

This technique is used to detect changes in the protein levels of RARβ or its downstream targets.

a. Materials:

  • Cells and treatment compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against RARβ and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

b. Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control.

Experimental and Logical Workflows

The following diagrams outline a typical experimental workflow for validating this compound and a logical comparison with other compounds.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Validation start Start luciferase Luciferase Reporter Assay (Dose-Response & EC50) start->luciferase qPCR qPCR for Target Genes (mRNA Expression) luciferase->qPCR Confirm at mRNA level western Western Blotting (Protein Expression) qPCR->western Confirm at Protein level data_analysis Data Analysis & Comparison western->data_analysis conclusion Conclusion on RARβ Activation data_analysis->conclusion

Caption: Experimental Workflow.

Logical_Comparison cluster_comparison Logical Comparison of RARβ Agonists compound Select Compound This compound This compound compound->this compound bms948 BMS948 compound->bms948 ttnpb TTNPB / ATRA compound->ttnpb selective RARβ Selective? This compound->selective bms948->selective ttnpb->selective yes_sel Yes selective->yes_sel This compound, BMS948 no_sel No (Pan-Agonist) selective->no_sel TTNPB, ATRA full_agonist Full Agonist? yes_full Yes (Full Activation) full_agonist->yes_full BMS948 no_full No (Partial Activation) full_agonist->no_full This compound yes_sel->full_agonist

Caption: Logical Comparison of Agonists.

References

A Head-to-Head Comparison of BMS641 and All-Trans Retinoic Acid (ATRA) in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of retinoid research, the choice between a pan-agonist like all-trans retinoic acid (ATRA) and a receptor-selective agonist such as BMS641 is critical for dissecting specific biological pathways and developing targeted therapeutics. This guide provides an objective comparison of this compound, a potent and selective retinoic acid receptor gamma (RARγ) agonist, and ATRA, a pan-agonist for all three RAR isotypes (α, β, and γ). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Molecular Profile and Receptor Selectivity

The fundamental difference between this compound (also referred to in literature as BMS-961) and ATRA lies in their affinity for the three retinoic acid receptor (RAR) isotypes. ATRA, the endogenous ligand for RARs, demonstrates broad activity across all three isotypes. In contrast, this compound exhibits high selectivity for RARγ, making it a valuable tool for investigating the specific roles of this receptor subtype.

Table 1: Receptor Activation Potency (EC50/ED50 nM)

CompoundRARαRARβRARγReference
This compound (BMS-961) No Activity100030[1][2]
All-Trans Retinoic Acid (ATRA) 452[3][4]

EC50 (half maximal effective concentration) and ED50 (half maximal effective dose) values represent the concentration of the agonist that produces 50% of the maximal possible effect.

This stark difference in receptor selectivity is the primary determinant of their distinct biological effects and research applications.

Signaling Pathways and Mechanism of Action

Both this compound and ATRA exert their effects by binding to RARs, which are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The key distinction in their signaling pathways arises from their receptor selectivity. ATRA, as a pan-agonist, will activate RARα, RARβ, and RARγ, leading to a broad transcriptional response. This compound, on the other hand, will primarily activate RARγ-mediated gene transcription. This allows researchers to isolate and study the specific downstream effects of RARγ activation.

RAR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA CRABP CRABP ATRA->CRABP Binds This compound This compound RAR_RXR RAR/RXR Heterodimer This compound->RAR_RXR Binds (RARγ selective) CRABP->RAR_RXR Translocates ATRA CoA Coactivators RAR_RXR->CoA Recruits RARE RARE RAR_RXR->RARE Binds CoR Corepressors CoR->RAR_RXR Dissociates Target_Gene Target Gene RARE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription

Figure 1: Simplified RAR signaling pathway for ATRA and this compound.

Comparative Efficacy in Research Applications

The differential receptor selectivity of this compound and ATRA translates to distinct outcomes in various biological systems.

Cancer Research: Head and Neck Squamous Cell Carcinoma (HNSCC)

In the context of HNSCC, the choice between a pan-agonist and a selective agonist can lead to different therapeutic outcomes. One study investigated the effects of various RAR agonists on the growth of HNSCC cell lines.

Table 2: Growth Inhibition of HNSCC Cell Lines

CompoundCell LineAssayEndpointResultReference
This compound (BMS-961) Multiple HNSCC linesCell Proliferation AssayGrowth InhibitionNo significant growth inhibition[5]
All-Trans Retinoic Acid (ATRA) Multiple HNSCC linesCell Proliferation AssayGrowth InhibitionConcentration-dependent growth inhibition[5]

Experimental Protocol: Growth Inhibition Assay

  • Cell Lines: A panel of human HNSCC cell lines was used.

  • Treatment: Cells were exposed to increasing concentrations of this compound or ATRA for 6 days.

  • Assay: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or resazurin (B115843) reduction assay).

  • Data Analysis: The concentration-dependent effect on cell growth was determined and compared between the two compounds.

These findings suggest that in HNSCC, RARα and/or RARβ activation by ATRA is likely responsible for the observed growth-inhibitory effects, and that selective activation of RARγ by this compound is not sufficient to elicit the same response.

Developmental Biology: Chondrogenesis

Retinoids are known to play a crucial role in limb development and chondrogenesis (cartilage formation). Studies comparing this compound and ATRA have shed light on the specific role of RARγ in these processes.

Table 3: Effects on Chondrogenesis in Murine Limb Bud Culture

CompoundConcentrationEffect on Cartilage ElementsGene Expression Changes (Upregulation)Reference
This compound (BMS-961) 0.01 or 0.1 µMReductive effects on chondrogenesisMgp, Gdf10[6]
All-Trans Retinoic Acid (ATRA) 0.1 or 1.0 µMReductive effects on chondrogenesisMgp, Gdf10[6]

Experimental Protocol: Murine Limb Bud Culture

  • Model System: Forelimbs from E12.5 CD-1 mouse embryos were cultured.

  • Treatment: Limb buds were cultured for 6 days in the presence of this compound or ATRA at the specified concentrations.

  • Morphological Assessment: The development of cartilage elements was assessed.

  • Gene Expression Analysis: After 3 hours of treatment, RNA was extracted and hybridized to osteogenesis-focused microarrays. Real-time PCR and whole-mount in situ hybridization were used to validate changes in specific genes like Matrix GLA protein (Mgp) and Growth differentiation factor-10 (Gdf10).

In this model, both the pan-agonist ATRA and the RARγ-selective agonist this compound induced similar inhibitory effects on chondrogenesis and upregulated the same target genes, indicating that the teratogenic effects of retinoids on limb development are likely mediated, at least in part, through RARγ.

Experimental Workflow - Chondrogenesis Study Start E12.5 Mouse Embryo Forelimb Dissection Culture Organ Culture (6 days) Start->Culture Treatment Treatment Groups Culture->Treatment Control Vehicle Control Treatment->Control This compound This compound (0.01, 0.1 µM) Treatment->this compound ATRA ATRA (0.1, 1.0 µM) Treatment->ATRA Analysis Analysis Control->Analysis This compound->Analysis ATRA->Analysis Morphology Morphological Assessment of Cartilage Formation Analysis->Morphology Gene_Expression Gene Expression Analysis (Microarray, qPCR, in situ hybridization) Analysis->Gene_Expression

Figure 2: Workflow for comparing this compound and ATRA in a limb bud culture model.

Dermatology and Skin Homeostasis

Retinoids are widely used in dermatology. The selective action of this compound on RARγ, which is highly expressed in the skin, makes it a valuable tool for studying skin biology.

Table 4: Effects on Gene Expression in Mouse Skin

CompoundAdministrationGenes UpregulatedBiological ProcessReference
This compound (BMS-961) Topical (40 nmol)Rdh10, Crabp2, Krt4, Spink5, Klk5, Klk7Retinoid metabolism, Epidermal barrier function[7]
All-Trans Retinoic Acid (ATRA) Topical/SystemicBroad spectrum of RAR target genesProliferation, Differentiation, Inflammation[8]

Experimental Protocol: Topical Application on Mouse Skin

  • Model System: In vivo mouse models.

  • Treatment: Topical application of this compound to the skin.

  • Analysis: After a specified time, skin biopsies are taken, and RNA is extracted.

  • Gene Expression Measurement: Quantitative real-time PCR (qPCR) is used to measure the expression levels of target genes involved in skin homeostasis.

Topical application of this compound has been shown to increase the expression of genes involved in retinoid metabolism and the epidermal barrier.[7] This highlights the specific role of RARγ in maintaining skin health and provides a rationale for the development of RARγ-selective agonists for dermatological conditions.

Conclusion: Choosing the Right Tool for Your Research

The choice between this compound and ATRA should be guided by the specific research question.

  • Use All-Trans Retinoic Acid (ATRA) when:

    • Investigating the overall effects of retinoid signaling.

    • A broad, pan-RAR agonist activity is desired.

    • Studying processes where multiple RAR isotypes are known to be involved, such as in the treatment of acute promyelocytic leukemia (APL).[9]

  • Use this compound when:

    • The specific role of RARγ needs to be elucidated.

    • Studying biological systems with high RARγ expression, such as the skin.

    • Aiming to avoid the off-target effects associated with the activation of RARα and RARβ.

By understanding the distinct molecular profiles and biological activities of this compound and ATRA, researchers can make informed decisions to advance their studies in the complex field of retinoid signaling.

References

A Comparative Guide to Selective RARβ Agonists: BMS641 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS641 with other selective Retinoic Acid Receptor β (RARβ) agonists, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.

Introduction to RARβ Agonists

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in cell growth, differentiation, and apoptosis. There are three main subtypes of RARs: α, β, and γ. RARβ is of particular interest as it is considered a tumor suppressor, and its expression is often silenced in various cancers. Selective RARβ agonists are compounds that preferentially bind to and activate RARβ, making them valuable tools for studying its biological functions and for potential therapeutic applications.

This compound is a well-characterized synthetic retinoid that exhibits high selectivity for RARβ. This guide compares its performance with other notable selective RARβ agonists, namely AC-261066 and CD2019, based on their binding affinities and activation potencies.

Quantitative Comparison of RARβ Agonists

The following tables summarize the key quantitative data for this compound and other selective RARβ agonists. This data is essential for comparing their potency and selectivity profiles.

Table 1: Binding Affinity (Kd) of Selective RARβ Agonists

CompoundRARα (Kd, nM)RARβ (Kd, nM)RARγ (Kd, nM)Selectivity for RARβ (over RARα / RARγ)
This compound 225[1][2]2.5[1][2]223[1][2]~90-fold / ~89-fold
CD2019 ---5-fold over RARα / 12-fold over RARγ[3]
AC-261066 ----

Note: Specific Kd values for CD2019 and AC-261066 were not consistently available in the reviewed literature. Selectivity is reported where available.

Table 2: Activation Potency (EC50 / pEC50) of Selective RARβ Agonists

CompoundRARα (pEC50)RARβ (pEC50)RARγ (pEC50)Notes
This compound -Partial agonist[4]-Acts as a partial agonist for RARβ.[4]
AC-261066 6.2[5][6]8.1 (for RARβ2)[5][6]6.3[5][6]Potent and selective for RARβ2 isoform.[5][6] Orally available.
CD2019 ---Activates RARβ in a dose-dependent manner.[7]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Signaling Pathway of RARβ

The activation of RARβ by an agonist initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The following diagram illustrates the canonical RARβ signaling pathway.

RAR_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RARβ Agonist (e.g., this compound) CRABP CRABP Agonist->CRABP Binding RAR_RXR RARβ-RXR Heterodimer CRABP->RAR_RXR Transport & Binding RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binding CoA Co-activators RAR_RXR->CoA Recruitment Transcription Target Gene Transcription RARE->Transcription Activation CoR Co-repressors CoR->RAR_RXR Dissociation

Caption: Canonical RARβ signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize RARβ agonists.

Radioligand Binding Assay (for determining Binding Affinity - Kd)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Materials:

  • Recombinant human RARβ protein (ligand-binding domain)

  • Radiolabeled retinoic acid (e.g., [³H]9-cis-Retinoic Acid)

  • Test compounds (e.g., this compound, AC-261066, CD2019)

  • Assay buffer (e.g., modified Tris-HCl buffer, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • A constant concentration of recombinant RARβ protein is incubated with a fixed concentration of the radiolabeled retinoic acid.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

  • The mixture is incubated to reach equilibrium (e.g., 2 hours at 4°C).

  • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled retinoic acid.

  • The Kd value is calculated from the competition binding curves using appropriate software (e.g., GraphPad Prism).

Transactivation Assay (for determining Activation Potency - EC50)

This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for the RARβ ligand-binding domain fused to a GAL4 DNA-binding domain.

  • Reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Transfection reagent.

  • Cell culture medium.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cells are co-transfected with the RARβ expression vector and the reporter vector.

  • After transfection, cells are plated in multi-well plates and incubated.

  • Cells are then treated with increasing concentrations of the test compound.

  • Following an incubation period (e.g., 22-24 hours), the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curves.

The following diagram illustrates a typical workflow for a reporter gene assay.

Reporter_Assay_Workflow Start Start Transfection Co-transfect cells with RARβ expression and luciferase reporter vectors Start->Transfection Plating Plate transfected cells in multi-well plates Transfection->Plating Treatment Treat cells with varying concentrations of RARβ agonist Plating->Treatment Incubation Incubate for 22-24 hours Treatment->Incubation Lysis Lyse cells to release intracellular components Incubation->Lysis LuciferaseAssay Add luciferase substrate and measure luminescence Lysis->LuciferaseAssay DataAnalysis Analyze data and determine EC50 value LuciferaseAssay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a RARβ transactivation assay.

Conclusion

This compound is a highly selective RARβ agonist with a strong binding affinity.[1][2] When compared to other selective agonists, AC-261066 emerges as a potent RARβ2-selective agonist with the advantage of being orally available.[5][6] CD2019 also demonstrates selectivity for RARβ over the other isotypes.[3] The choice of agonist will depend on the specific requirements of the research, such as the desired level of isoform selectivity, potency, and the experimental model being used (in vitro vs. in vivo). The provided data and protocols offer a foundation for making an informed decision.

References

Unraveling the Landscape of RARα Agonists in Oncology: A Closer Look at Tamibarotene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the novel retinoic acid receptor alpha (RARα) agonist Tamibarotene and the investigational agent BMS-641 in cancer studies is currently not feasible due to the absence of publicly available information on a Bristol Myers Squibb compound designated as BMS-641 in the oncology space. Extensive searches for "BMS-641" in relation to cancer research, clinical trials, or Bristol Myers Squibb's development pipeline have not yielded any specific drug profile. The designation "KEYNOTE-641" appears in the context of a clinical trial for Pembrolizumab and Enzalutamide in prostate cancer, a study associated with Merck.

Therefore, this guide will focus on providing a detailed overview of Tamibarotene, a synthetic retinoid that has been the subject of numerous preclinical and clinical investigations in various cancers.

Tamibarotene: A Selective Retinoic Acid Receptor Alpha (RARα) Agonist

Tamibarotene (formerly SY-1425) is an orally active, potent, and selective agonist of the retinoic acid receptor alpha (RARα).[1][2] Its mechanism of action is centered on the activation of RARα, a nuclear receptor that plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis.[1][3] In certain cancers, particularly hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), the overexpression of the RARA gene is associated with a block in cellular differentiation, leading to the accumulation of immature blast cells.[4][5] Tamibarotene aims to overcome this differentiation block by binding to RARα and promoting the maturation of these malignant cells.[1]

Signaling Pathway of Tamibarotene

The following diagram illustrates the proposed mechanism of action for Tamibarotene in cancer cells with RARA overexpression.

Tamibarotene_Mechanism cluster_cell Cancer Cell Tamibarotene Tamibarotene RARa RARα Receptor Tamibarotene->RARa Binds and Activates RXR RXR RARa->RXR Forms Heterodimer RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to DNA Gene_Expression Target Gene Expression RARE->Gene_Expression Initiates Transcription Differentiation Cellular Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition

Caption: Mechanism of action of Tamibarotene.

Preclinical and Clinical Studies of Tamibarotene

Tamibarotene has been investigated as a monotherapy and in combination with other agents in various cancer types, primarily AML and MDS.

Preclinical Data

In preclinical studies, Tamibarotene has demonstrated significant anti-tumor activity in RARA-overexpressing cancer models.

ParameterFindingCancer ModelReference
Cell Proliferation Antiproliferative effects observed in RARA-high AML cell lines.Non-APL AML cell lines[4]
Gene Expression Induction of retinoic acid response genes in RARA-high models.Non-APL AML cell lines[4]
Cell Differentiation Induced differentiation in RARA-high AML cell lines.Non-APL AML cell lines[4]
In Vivo Efficacy Demonstrated anti-tumor activity as a single agent in RARA-high AML patient-derived xenograft (PDX) models. No significant activity in RARA-low models.AML PDX models[4]
Synergy Showed synergy with azacitidine or decitabine (B1684300) in RARA-high cell lines, leading to deeper and more durable responses in PDX models.AML cell lines and PDX models[4][5]
Clinical Trial Data

Tamibarotene has been evaluated in several clinical trials, with mixed results. While some early-phase studies showed promise, more recent late-stage trials have faced challenges.

Trial IdentifierPhaseIndicationTreatment Arm(s)Key FindingsReference
NCT028075582Newly Diagnosed Unfit AMLTamibarotene + AzacitidineIn 18 response-evaluable RARA-positive patients, the CR/CRi rate was 61%, with a CR rate of 50%.[4][6]
SELECT-MDS-1 (NCT04797780)3Higher-Risk MDS with RARA overexpressionTamibarotene + Azacitidine vs. Placebo + AzacitidineThe study did not meet its primary endpoint of complete response (CR) rate. The CR rate was 23.8% in the Tamibarotene arm vs. 18.8% in the placebo arm.[7]
SELECT-AML-1 (NCT04905407)2Newly Diagnosed RARA-overexpressed AMLTamibarotene + Venetoclax + Azacitidine vs. Venetoclax + AzacitidineEnrollment was discontinued (B1498344) due to a futility analysis. The CR/CRi rate was 65% in the Tamibarotene arm vs. 70% in the control arm.[8]
Phase 22Relapsed/Refractory AML with RARA overexpressionTamibarotene + AzacitidineThe CR/CRi rate was 19% in 21 response-evaluable patients.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols based on the methodologies often employed in studies involving agents like Tamibarotene.

In Vitro Cell-Based Assays

A common workflow for evaluating the in vitro efficacy of a compound like Tamibarotene is as follows:

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow Cell_Culture Cancer Cell Lines (RARA-high and RARA-low) Treatment Treat with Tamibarotene (Dose-Response) Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Differentiation_Assay Differentiation Assay (e.g., CD11b expression by Flow Cytometry) Treatment->Differentiation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Gene_Expression_Analysis Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Treatment->Gene_Expression_Analysis Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis

Caption: A typical workflow for in vitro studies.

Methodology Details:

  • Cell Lines: AML or MDS cell lines with characterized RARA expression levels (e.g., high and low expressors) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of Tamibarotene to determine dose-dependent effects.

  • Proliferation Assays: Cell viability and proliferation are assessed using colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assays after a defined incubation period.

  • Differentiation Markers: The expression of myeloid differentiation markers, such as CD11b, is quantified using flow cytometry.

  • Apoptosis Analysis: The percentage of apoptotic cells is determined by staining with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis.

  • Gene Expression: Changes in the expression of RARα target genes are measured by quantitative real-time PCR (qRT-PCR) or RNA sequencing.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are frequently used to evaluate the in vivo efficacy of anti-cancer agents.

In_Vivo_Workflow cluster_workflow In Vivo (PDX Model) Experimental Workflow PDX_Establishment Establish Patient-Derived Xenografts (Implant tumor cells into immunocompromised mice) Tumor_Growth Monitor Tumor Growth PDX_Establishment->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Administer Tamibarotene (e.g., oral gavage) Randomization->Treatment_Administration Tumor_Measurement Measure Tumor Volume and Body Weight Treatment_Administration->Tumor_Measurement Repeatedly Endpoint Endpoint Reached (e.g., tumor size, time) Tumor_Measurement->Endpoint Tissue_Analysis Harvest Tumors for Pharmacodynamic Analysis Endpoint->Tissue_Analysis

References

Bms641 Dose-Response Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the dose-response relationship of a compound is fundamental to assessing its potential. This guide provides a detailed comparative analysis of Bms641, a selective Retinoic Acid Receptor β (RARβ) agonist, with other notable RAR modulators. The information is presented to facilitate an objective evaluation of this compound's performance, supported by experimental data and detailed protocols.

Comparative Dose-Response Data

The following table summarizes the quantitative dose-response and binding affinity data for this compound and a selection of alternative RAR agonists. This data is compiled from various studies, and it is important to note that experimental conditions may vary between sources.

CompoundTarget(s)ParameterValue (nM)Notes
This compound (BMS-209641) RARβ Agonist (Partial) EC50 ~10 Partial agonist with activity plateauing at ~50% of the full agonist TTNPB.[1]
Kd 2.5 (for RARβ) Highly selective for RARβ, with Kd values of 225 nM for RARα and 223 nM for RARγ.[2]
TTNPB (Arotinoid Acid)Pan-RAR AgonistEC50~1 (for RARβ)Potent, full agonist across RAR subtypes.[1]
AdapaleneRARβ/γ AgonistAC502.3 (for RARβ), 9.3 (for RARγ), 22 (for RARα)A third-generation topical retinoid.
Tamibarotene (Am 80)RARα/β Agonist--Noted for its high specificity for RARα and RARβ over RARγ.
Fenretinide (4-HPR)RAR Agonist--A synthetic retinoid derivative that binds to RARs to induce cell death.

Experimental Protocols

A common method to determine the dose-response characteristics of RAR agonists like this compound is a reporter gene assay. This in vitro assay measures the activation of the RARβ signaling pathway in response to the compound.

RARβ Transactivation Reporter Assay

Objective: To quantify the agonist activity of a test compound (e.g., this compound) on the human Retinoic Acid Receptor β (RARβ).

Materials:

  • Cell Line: A mammalian cell line (e.g., HeLa, HEK293T) engineered to express the human RARβ and a reporter gene (e.g., luciferase) under the control of a Retinoic Acid Response Element (RARE) promoter.

  • Test Compounds: this compound and other RAR agonists for comparison.

  • Control Agonist: A potent pan-RAR agonist like TTNPB.

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.

  • Transfection Reagent (if not a stable cell line): For co-transfection of RARβ expression and RARE-reporter plasmids.

  • Luciferase Assay Reagent: Substrate for the luciferase enzyme.

  • Luminometer: To measure the light output from the luciferase reaction.

  • 96-well Cell Culture Plates.

Procedure:

  • Cell Seeding: Seed the engineered cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) and control agonist (TTNPB) in the appropriate cell culture medium. A typical concentration range would span from picomolar to micromolar.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for gene transcription and protein expression (typically 18-24 hours).

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the maximum efficacy (Emax).

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP Cellular Uptake RARb RARβ CRABP->RARb Nuclear Translocation RXR RXR RARb->RXR Heterodimerization RARE RARE RXR->RARE DNA Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiation Coactivators Coactivators Coactivators->RXR Recruitment

Caption: Simplified signaling pathway of this compound action.

Dose_Response_Workflow start Start cell_seeding Seed RARβ Reporter Cells in 96-well Plate start->cell_seeding compound_prep Prepare Serial Dilutions of this compound & Alternatives cell_seeding->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 18-24 hours treatment->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_acquisition Measure Luminescence luciferase_assay->data_acquisition data_analysis Analyze Data: - Normalize to Control - Plot Dose-Response Curve - Calculate EC50 & Emax data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for dose-response analysis.

References

A Comparative Guide to the Efficacy of Bms641 and Pan-RAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of retinoid acid receptor (RAR) modulation, the choice between a selective agonist and a pan-agonist is critical for targeted therapeutic strategies and research applications. This guide provides a detailed comparison of the RARβ-selective agonist Bms641 and various pan-RAR agonists, focusing on their binding affinities, transcriptional activation, and the experimental methodologies used to determine these properties.

Overview of this compound and Pan-RAR Agonists

This compound (BMS-209641) is a synthetic retinoid characterized by its high selectivity for the retinoic acid receptor beta (RARβ). This selectivity is attributed to its chemical structure, which allows for preferential binding to the RARβ ligand-binding pocket.[1] In contrast, pan-RAR agonists , such as all-trans retinoic acid (ATRA) and the synthetic analog TTNPB, are designed to activate all three RAR isotypes: alpha (RARα), beta (RARβ), and gamma (RARγ).[2]

Data Presentation: A Quantitative Comparison

The efficacy of this compound and pan-RAR agonists can be quantitatively assessed through their binding affinities (Kd, Ki, or IC50 values) and their ability to activate gene transcription (EC50 values). The following tables summarize key experimental data for a comparative analysis.

Table 1: Binding Affinity of this compound and Pan-RAR Agonists for RAR Subtypes
CompoundReceptor SubtypeBinding Affinity (nM)Assay Type
This compound RARαKd: 225[3]Radioligand Binding Assay
RARβKd: 2.5[3]Radioligand Binding Assay
RARγKd: 223[3]Radioligand Binding Assay
TTNPB human RARαIC50: 5.1[4]Competitive Binding ([3H]tRA)
human RARβIC50: 4.5[4]Competitive Binding ([3H]tRA)
human RARγIC50: 9.3[4]Competitive Binding ([3H]tRA)
mouse RARαIC50: 3.8[4]Competitive Binding ([3H]tRA)
mouse RARβIC50: 4.0[4]Competitive Binding ([3H]tRA)
mouse RARγIC50: 4.5[4]Competitive Binding ([3H]tRA)
ATRA RARα/β/γIC50: 14[5]Not Specified

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration.

Table 2: Transcriptional Activation by this compound and Pan-RAR Agonists
CompoundReceptor SubtypeTranscriptional Activation (EC50, nM)EfficacyCell Line
This compound RARβ~100[6]Partial Agonist (~50% of TTNPB)[6]HeLa[7]
TTNPB RARα21[8]Full AgonistNot Specified
RARβ4[8]Full AgonistNot Specified
RARγ2.4[8]Full AgonistNot Specified
mouse RARα2.0[4]Full AgonistJEG-3
mouse RARβ1.1[4]Full AgonistJEG-3
mouse RARγ0.8[4]Full AgonistJEG-3

EC50: Half-maximal effective concentration.

Experimental Protocols

The data presented above are derived from established experimental protocols designed to measure ligand-receptor interactions and subsequent cellular responses.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Principle: A constant concentration of a radiolabeled RAR ligand (e.g., [3H]-ATRA) is incubated with a source of RARs (e.g., cell lysates or purified receptors) in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound or a pan-RAR agonist). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the radioligand binding is determined as the IC50 value.

Generalized Protocol:

  • Receptor Preparation: Prepare cell lysates or purified RARs.

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound from the free radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Transient Transactivation Assay

This cell-based assay measures the ability of a compound to activate a reporter gene under the control of an RAR-responsive promoter.

Principle: Cells are transiently transfected with two plasmids: an expression vector for the RAR of interest (α, β, or γ) and a reporter plasmid containing a reporter gene (e.g., luciferase) driven by a promoter with RAR response elements (RAREs). Upon treatment with an RAR agonist, the activated RAR binds to the RAREs and drives the expression of the reporter gene, which can be quantified.

Generalized Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa or COS-7) and co-transfect them with the RAR expression vector and the RARE-reporter plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., this compound or a pan-RAR agonist).

  • Cell Lysis and Reporter Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 value and the maximal efficacy.

Mandatory Visualizations

RAR Signaling Pathway

Caption: RAR signaling pathway activation by an agonist.

Experimental Workflow for Transactivation Assay

Transactivation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Plate Cells B 2. Co-transfect with RAR and Reporter Plasmids A->B C 3. Add Test Compound (this compound or Pan-agonist) B->C D 4. Incubate C->D E 5. Lyse Cells D->E F 6. Measure Reporter Activity (e.g., Luminescence) E->F G 7. Data Analysis (EC50, Efficacy) F->G

References

Bms641: A Highly Selective Agonist for Retinoic Acid Receptor β

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of Bms641 for the Retinoic Acid Receptor β (RARβ) over its α (RARα) and γ (RARγ) isoforms. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.

Unprecedented Selectivity for RARβ

This compound stands out as a synthetic retinoid with a remarkable and potent selectivity for RARβ. Experimental data consistently demonstrates that this compound binds to RARβ with an affinity approximately 100 times greater than its affinity for either RARα or RARγ.[1][2][3][4][5] This high degree of specificity makes this compound an invaluable tool for investigating the distinct biological functions of RARβ and for the development of targeted therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound to the three RAR subtypes has been quantified using direct binding assays. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, clearly illustrates the selectivity of this compound.

CompoundRARα (Kd, nM)RARβ (Kd, nM)RARγ (Kd, nM)Selectivity (fold) for RARβ vs. RARαSelectivity (fold) for RARβ vs. RARγ
This compound225[1][2][3][4]2.5[1][2][3][4]223[1][2][3][4]9089.2

Experimental Corroboration of Specificity

The high selectivity of this compound for RARβ has been validated through multiple experimental approaches, including direct binding assays, transient transactivation assays, and limited proteolysis assays.

Direct Binding Assays

These assays directly measure the interaction between this compound and the individual RAR subtypes. In these experiments, a radiolabeled form of a retinoid is competed off the receptor by increasing concentrations of unlabeled this compound. The concentration of this compound required to displace 50% of the radiolabeled ligand (IC50) is then used to calculate the dissociation constant (Kd).

Transient Transactivation Assays

Transient transactivation assays assess the functional consequence of this compound binding to RARs. In these cell-based assays, cells are engineered to express a specific RAR subtype along with a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). The activation of the RAR by an agonist like this compound leads to the expression of the reporter gene, which can be quantified. Studies have shown that this compound potently activates gene transcription through RARβ at concentrations where it has minimal to no effect on RARα and RARγ.[3]

Limited Proteolysis Assays

This technique provides insights into the conformational changes that a receptor undergoes upon ligand binding. Ligand binding to a receptor's ligand-binding domain (LBD) often results in a more compact and stable structure that is more resistant to digestion by proteases like trypsin. Limited proteolysis experiments have demonstrated that this compound induces a conformational change and protects RARβ from proteolytic degradation, while showing significantly less protection for RARα and RARγ.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Direct Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for RARα, RARβ, and RARγ.

Materials:

  • Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)

  • [³H]-all-trans retinoic acid (ATRA) as the radioligand

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • Hydroxyapatite (B223615) slurry

  • Scintillation fluid and counter

Protocol:

  • Incubate a fixed concentration of the respective RAR-LBD with a saturating concentration of [³H]-ATRA in the binding buffer.

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

  • To separate the receptor-bound radioligand from the unbound radioligand, add hydroxyapatite slurry to the incubation mixture.

  • After a short incubation, centrifuge the samples to pellet the hydroxyapatite with the bound receptor-ligand complex.

  • Wash the pellet with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • The data is then analyzed using a competitive binding model to calculate the IC50 value, which is subsequently converted to the Kd value for this compound for each RAR subtype.

Transient Transactivation Assay

Objective: To measure the functional activity of this compound as an agonist for each RAR subtype.

Materials:

  • Mammalian cell line (e.g., HEK293T or HeLa)

  • Expression vectors for full-length human RARα, RARβ, and RARγ

  • A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a retinoic acid response element (RARE).

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

Protocol:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the expression vector for one of the RAR subtypes, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the concentration of this compound to generate dose-response curves and determine the EC50 value (the concentration required to achieve 50% of the maximal response).

Limited Proteolysis Assay

Objective: To assess the conformational changes in RAR subtypes upon binding of this compound.

Materials:

  • In vitro transcription/translation kit

  • Plasmids encoding RARα, RARβ, and RARγ

  • ³⁵S-methionine for radiolabeling the translated proteins

  • This compound

  • Trypsin

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Synthesize ³⁵S-methionine-labeled RARα, RARβ, and RARγ proteins in vitro using a coupled transcription/translation system.

  • Incubate the in vitro translated receptors with varying concentrations of this compound or a vehicle control on ice to allow for ligand binding.

  • Initiate the proteolysis by adding a limited amount of trypsin to each reaction.

  • Incubate the reactions at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10 minutes).

  • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

  • Separate the protein fragments by SDS-PAGE.

  • Visualize the radiolabeled protein fragments using a phosphorimager or by autoradiography.

  • The appearance of a protected, ligand-bound receptor fragment indicates that the ligand has induced a conformational change that renders the receptor more resistant to proteolysis. The intensity of this protected band can be quantified to assess the extent of ligand binding.

Signaling Pathway and Selectivity Mechanism

Retinoic acid receptors function as ligand-activated transcription factors. In the absence of a ligand, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to RAREs in the promoter region of target genes, recruiting corepressor proteins to inhibit gene transcription. Upon agonist binding, a conformational change in the RAR LBD leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates gene transcription.

The high selectivity of this compound for RARβ is attributed to specific structural differences in the ligand-binding pockets of the RAR subtypes. These subtle differences allow for a more favorable interaction and a tighter fit of this compound within the RARβ ligand-binding pocket compared to those of RARα and RARγ.

Bms641_Selectivity cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_rar_alpha RARα cluster_rar_beta RARβ cluster_rar_gamma RARγ This compound This compound Bms641_c This compound This compound->Bms641_c Cellular Uptake RARa RARα Bms641_c->RARa Low Affinity Binding (Kd = 225 nM) RARb RARβ Bms641_c->RARb High Affinity Binding (Kd = 2.5 nM) RARg RARγ Bms641_c->RARg Low Affinity Binding (Kd = 223 nM) CoRep_a Co-repressors RARa->CoRep_a No Significant Change Co-repressors Remain RARE_a RARE RARa->RARE_a binds RXR_a RXR RXR_a->RARE_a binds CoRep_a->RARa recruited by Gene_a Target Gene (Low Transcription) RARE_a->Gene_a regulates CoAct_b Co-activators RARb->CoAct_b Conformational Change Recruits Co-activators RARE_b RARE RARb->RARE_b binds RXR_b RXR RXR_b->RARE_b binds CoAct_b->RARb recruited by Gene_b Target Gene (High Transcription) RARE_b->Gene_b regulates CoRep_g Co-repressors RARg->CoRep_g No Significant Change Co-repressors Remain RARE_g RARE RARg->RARE_g binds RXR_g RXR RXR_g->RARE_g binds CoRep_g->RARg recruited by Gene_g Target Gene (Low Transcription) RARE_g->Gene_g regulates

Caption: this compound selectively activates RARβ-mediated transcription.

References

A Researcher's Guide to Control Experiments for Bms641 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorous experimental design is paramount to validating the efficacy and mechanism of action of a therapeutic candidate. This guide provides a comprehensive overview of essential control experiments when studying the effects of Bms641, a selective Retinoic Acid Receptor Beta (RARβ) agonist. By objectively comparing its performance with alternatives and employing proper controls, researchers can generate robust and reliable data.

Understanding this compound and the RARβ Signaling Pathway

This compound, also known as BMS-209641, is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ).[1][2][3] It exhibits a significantly higher affinity for RARβ compared to RARα and RARγ, making it a valuable tool for dissecting the specific roles of RARβ in various biological processes, including cell differentiation and tumor suppression.[1][2]

The RARβ signaling pathway is initiated when a ligand, such as this compound or the endogenous agonist all-trans retinoic acid (ATRA), binds to the RARβ receptor in the cytoplasm. This binding event triggers the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in cellular processes like differentiation, apoptosis, and growth inhibition.

RAR_Signaling_Pathway RARβ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) RARb_cyto RARβ This compound->RARb_cyto Binding RARb_this compound RARβ-Bms641 Complex RARb_cyto->RARb_this compound Translocation Heterodimer RARβ/RXR Heterodimer RARb_this compound->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binding Coactivators Co-activators RARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation Cellular Response\n(Differentiation, Apoptosis) Cellular Response (Differentiation, Apoptosis) Transcription->Cellular Response\n(Differentiation, Apoptosis) Experimental_Controls Logical Relationships of Experimental Controls cluster_in_vitro In Vitro Controls cluster_specificity Specificity Controls cluster_in_vivo In Vivo Controls This compound This compound Treatment Vehicle Vehicle Control (e.g., DMSO) This compound->Vehicle Negative Negative Control (Untreated/Mock) This compound->Negative Positive Positive Control (e.g., ATRA, TTNPB) This compound->Positive Specificity Specificity Controls This compound->Specificity Vehicle_vivo Vehicle-Treated Group This compound->Vehicle_vivo Positive_vivo Positive Control Group (e.g., Standard-of-Care Drug) This compound->Positive_vivo Comparison_vivo Comparison Group (e.g., Alternative RARβ Agonist) This compound->Comparison_vivo RARa_agonist RARα Agonist (e.g., Am580) Specificity->RARa_agonist RARg_agonist RARγ Agonist (e.g., CD437) Specificity->RARg_agonist RARb_antagonist RARβ Antagonist (e.g., LE135) Specificity->RARb_antagonist Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_assays Assays start Start cell_culture Cell Culture (e.g., HEK293 with RARβ reporter) start->cell_culture treatment Treatment with this compound and Controls cell_culture->treatment incubation Incubation (16-24 hours) treatment->incubation assay Perform Assay incubation->assay reporter Luciferase Reporter Assay assay->reporter western Western Blot for Target Genes assay->western viability Cell Viability Assay (e.g., MTT) assay->viability end End reporter->end western->end viability->end

References

Bms641: A Comparative Guide to its Cross-reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Bms641, a potent synthetic retinoid, with various nuclear receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document serves as a critical resource for researchers investigating retinoid signaling and developing targeted therapeutics.

Overview of this compound and its Primary Target

This compound is recognized as a selective agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in cell differentiation, proliferation, and apoptosis. Its high affinity and selectivity for RARβ make it a valuable tool for elucidating the specific functions of this receptor subtype.

Quantitative Analysis of Cross-reactivity

The selectivity of this compound has been primarily characterized by its binding affinity for the three Retinoic Acid Receptor (RAR) subtypes: RARα, RARβ, and RARγ. The equilibrium dissociation constants (Kd) demonstrate a significant preference for RARβ.

Nuclear ReceptorKd (nM)Selectivity (fold vs. RARβ)
RARβ 2.5 [1]1
RARα225[1]90
RARγ223[1]89.2

Table 1: Binding Affinities of this compound for RAR Subtypes. The data clearly indicates that this compound has a nearly 100-fold higher affinity for RARβ compared to RARα and RARγ.[1]

Information regarding the cross-reactivity of this compound with other nuclear receptors, such as Retinoid X Receptors (RXRs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Glucocorticoid Receptor (GR), is not extensively available in the public domain. Standard drug development practice would involve screening against a panel of nuclear receptors to determine a comprehensive selectivity profile. The absence of such data for this compound in readily accessible literature highlights a gap in its publicly documented characterization.

Signaling Pathway of RARβ Activation

Upon binding to this compound, RARβ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then forms a heterodimer with a Retinoid X Receptor (RXR). The this compound-RARβ/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Bms641_n This compound This compound->Bms641_n Diffusion RARb RARβ CoR Corepressors RARb->CoR Binding RARb->CoR CoA Coactivators RARb->CoA Recruitment RARE RARE RARb->RARE Heterodimerization & DNA Binding RXR RXR RXR->RARE Heterodimerization & DNA Binding Gene Target Gene Transcription RARE->Gene Modulation Bms641_n->RARb Agonist Binding

This compound-mediated RARβ signaling pathway.

Experimental Protocols

The determination of binding affinities (Kd values) for this compound with nuclear receptors is typically performed using a competitive radioligand binding assay. Below is a generalized protocol representative of this methodology.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of a test compound (this compound) by measuring its ability to displace a known high-affinity radiolabeled ligand from its receptor.

Materials:

  • Purified recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

  • Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).

  • Test compound (this compound).

  • Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol).

  • 96-well microplates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound (this compound) at various concentrations.

    • Dilute the radiolabeled ligand to a fixed concentration (typically at or below its Kd for the receptor).

    • Dilute the purified nuclear receptor LBDs to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the purified nuclear receptor LBD, and the serially diluted unlabeled test compound (this compound).

    • To determine total binding, add the radiolabeled ligand without any competitor.

    • To determine non-specific binding, add the radiolabeled ligand in the presence of a high concentration of a known unlabeled ligand.

    • Add the fixed concentration of the radiolabeled ligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Quantification:

    • Wash the filters to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow prep 1. Reagent Preparation (this compound, Radioligand, Receptor) setup 2. Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubation 3. Incubation to Equilibrium setup->incubation separation 4. Separation of Bound/Free Ligand (e.g., Filtration) incubation->separation quant 5. Quantification (Scintillation Counting) separation->quant analysis 6. Data Analysis (IC50 -> Ki Calculation) quant->analysis

Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a highly selective RARβ agonist, exhibiting a binding affinity approximately 100-fold greater for RARβ than for RARα or RARγ. This selectivity makes it an invaluable research tool for dissecting the specific biological roles of RARβ. While its cross-reactivity with other nuclear receptor families is not well-documented in publicly available sources, the standard for drug development would necessitate such a broader screening. The provided experimental protocol outlines a standard method for determining the binding affinities that are crucial for assessing the selectivity of compounds like this compound. Researchers utilizing this compound should consider its high selectivity for RARβ in their experimental design and interpretation of results.

References

Bms641: A Comparative Analysis of a Selective RARβ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Bms641's experimental data, offering an objective comparison with other retinoic acid receptor (RAR) agonists. The following sections detail the compound's performance, the experimental protocols used for its evaluation, and its mechanism of action within the RAR signaling pathway.

This compound has emerged as a selective agonist for the retinoic acid receptor beta (RARβ), a nuclear receptor implicated in cell differentiation and tumor suppression.[1][2] Experimental data demonstrates its high affinity and selectivity for RARβ over other RAR isoforms, namely RARα and RARγ. This selectivity presents a potential advantage in therapeutic applications where specific targeting of RARβ is desired, potentially minimizing off-target effects.

Performance Comparison of RAR Agonists

The efficacy and selectivity of this compound have been quantified through various in vitro assays, allowing for a direct comparison with other known RAR agonists. The data consistently highlights this compound's preferential binding to and activation of RARβ.

CompoundTargetKd (nM)EC50 (nM)% Maximal Activation vs TTNPB
This compound RARβ 2.5 [1][2]~10 [3]~50% (Partial Agonist) [3]
RARα225[1][2]-Very Weak[3]
RARγ223[1][2]-Very Weak[3]
TTNPBPan-RAR-~1[3]100% (Full Agonist)
BMS948RARβ-~100[3]100% (Full Agonist)[3]
BMS411RARβ-~10[3]100% (Full Agonist)[3]
Am580RARα--Full Agonist for RARα
BMS453Pan-RARSimilar affinity for all three RARs-Partial Agonist for RARβ

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound.

RAR Binding Affinity Assay (Radioligand Displacement)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Lines: Not applicable (recombinant protein).

  • Reagents:

    • Human recombinant RARα, RARβ, or RARγ ligand-binding domain (LBD).

    • Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid).

    • Test compounds (e.g., this compound).

    • Anti-GST antibody.

    • Tris-HCl buffer (pH 7.4).

  • Procedure:

    • Aliquots of the recombinant RAR-LBD are incubated with a fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the test compound are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • The receptor-ligand complexes are captured, and the amount of bound radioactivity is measured using scintillation counting.

    • The dissociation constant (Kd) is calculated from the competition curves.

RAR Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate a specific RAR isoform, leading to the expression of a reporter gene.

  • Cell Lines: HeLa or HEK 293T cells are commonly used.

  • Reagents:

    • Expression plasmids for the full-length RARα, RARβ, or RARγ.

    • A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • A transfection reagent.

    • Test compounds (e.g., this compound).

    • Cell culture medium and supplements.

    • Lysis buffer and substrate for the reporter enzyme.

  • Procedure:

    • Cells are co-transfected with the RAR expression plasmid and the RARE-reporter plasmid.

    • After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.

    • A known pan-agonist like TTNPB is used as a positive control for maximal activation.

    • Following treatment, the cells are lysed, and the activity of the reporter enzyme is measured.

    • The half-maximal effective concentration (EC50) and the percentage of maximal activation relative to the positive control are determined from the dose-response curves.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the RAR signaling pathway and a typical experimental workflow for comparing RAR agonists.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., this compound) RAR RARβ Retinoid->RAR Binds to RARE RARE (Retinoic Acid Response Element) RAR->RARE Coactivators Coactivators RAR->Coactivators Recruits Corepressors Corepressors RAR->Corepressors Releases RXR RXR RXR->RARE Transcription Gene Transcription Coactivators->Transcription Initiates Corepressors->Transcription Represses Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Transfection 2. Co-transfection (RAR + RARE-reporter plasmids) Cell_Culture->Transfection Plating 3. Cell Plating Transfection->Plating Compound_Addition 4. Addition of this compound & Alternatives Plating->Compound_Addition Incubation 5. Incubation Compound_Addition->Incubation Lysis 6. Cell Lysis Incubation->Lysis Reporter_Assay 7. Reporter Gene Assay (e.g., Luciferase) Lysis->Reporter_Assay Data_Analysis 8. Data Analysis (EC50, % Activation) Reporter_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of BMS-641988: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BMS-641988 is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe handling and disposal of BMS-641988, a nonsteroidal androgen receptor antagonist. Adherence to these procedures is vital to protect personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel handling BMS-641988 are familiar with its Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the compound, especially in powdered form, should be conducted in a chemical fume hood to prevent inhalation.

Core Disposal Procedure: A Step-by-Step Approach

The disposal of BMS-641988, as with any investigational drug, must comply with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines. The following steps outline the necessary actions for proper disposal.

Step 1: Waste Identification and Classification

The initial and most critical step is to determine if the BMS-641988 waste is classified as hazardous. This determination is based on the information provided in the compound's SDS. While specific classifications for BMS-641988 are not publicly available, the SDS from the supplier (e.g., MedChemExpress) will contain the necessary hazard information.

Key Data from Safety Data Sheet (SDS)

Information CategoryTypical Data Found in SDSRelevance to Disposal
Section 2: Hazard(s) Identification GHS Hazard Classifications (e.g., Acute Toxicity, Carcinogenicity)Determines if the waste is hazardous.
Section 7: Handling and Storage Specific handling precautions.Informs safe management of waste containers.
Section 8: Exposure Controls/Personal Protection Required Personal Protective Equipment (PPE).Ensures personnel safety during disposal.
Section 13: Disposal Considerations General disposal guidance and RCRA classifications (if known).Directs the user to follow hazardous waste protocols.

Step 2: Segregation of Waste

Proper segregation of chemical waste is crucial. BMS-641988 waste should be collected in a designated, properly labeled hazardous waste container. Do not mix this waste with non-hazardous laboratory trash or other incompatible chemical waste streams.

Step 3: Contacting Environmental Health and Safety (EHS)

Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[1] Provide them with the SDS for BMS-641988. They will provide specific instructions on labeling, storage, and pickup of the hazardous waste container.

Step 4: Waste Collection and Storage

Use a chemically resistant container with a secure lid for collecting BMS-641988 waste. The container must be labeled with the words "Hazardous Waste," the full chemical name ("BMS-641988"), and the specific hazard (e.g., "Toxic"). Store the container in a designated satellite accumulation area until it is collected by EHS.

Step 5: Final Disposal Method

The ultimate disposal of investigational pharmaceutical waste is typically through high-temperature incineration.[1] This method ensures the complete destruction of the active pharmaceutical ingredient. Your EHS office will coordinate with a licensed hazardous waste disposal vendor to manage the transportation and final destruction of the waste.

Experimental Protocol for Waste Characterization

In the absence of a definitive RCRA classification, a laboratory may need to perform a waste characterization. The Toxicity Characteristic Leaching Procedure (TCLP) is a common method used to determine if a solid waste exhibits the characteristic of toxicity.

TCLP Methodology Overview:

  • Sample Preparation: A representative sample of the BMS-641988 waste is obtained.

  • Extraction: The sample is subjected to an extraction fluid (typically an acetic acid solution) for 18 hours to simulate leaching in a landfill.

  • Analysis: The resulting liquid extract is analyzed for the presence of specific toxic contaminants.

  • Comparison: The analytical results are compared to the regulatory limits set by the EPA. If the concentration of any contaminant exceeds the limit, the waste is classified as hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of BMS-641988.

G BMS-641988 Disposal Workflow cluster_0 BMS-641988 Disposal Workflow start Start: Have BMS-641988 Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is Waste Classified as Hazardous? consult_sds->is_hazardous contact_ehs Contact Environmental Health & Safety (EHS) is_hazardous->contact_ehs Yes non_hazardous_disposal Follow Institutional Non-Hazardous Waste Procedures is_hazardous->non_hazardous_disposal No segregate_waste Segregate in Labeled Hazardous Waste Container contact_ehs->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup incineration Final Disposal via Incineration ehs_pickup->incineration

Caption: Workflow for the proper disposal of BMS-641988.

By following these procedures and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of BMS-641988 and other investigational compounds.

References

Personal protective equipment for handling Bms641

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The absence of a detailed SDS necessitates a cautious approach. All laboratory personnel must be thoroughly trained in general chemical safety and handling procedures before working with Bms641.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE.

Personal Protective Equipment Specifications and Use
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling the pure compound.
Body Protection A fully buttoned laboratory coat.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically a solid powder and should be stored in a cool, dry, and dark place.[1]

  • It is soluble in DMSO for the preparation of stock solutions.[1]

2. Preparation of Solutions:

  • All weighing and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clearly labeled equipment for handling this compound.

3. Experimental Use:

  • When using solutions of this compound, wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound powder and solutions should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container and disposed of as hazardous waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood. The rinsate should be collected as hazardous waste.

Experimental Workflow and Safety Procedures

The following diagram illustrates the general workflow for safely handling a potent powdered research chemical like this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Experimental Use cluster_2 Cleanup and Disposal Receive_and_Inspect Receive and Inspect Compound Store_Compound Store in a Cool, Dry, Dark Place Receive_and_Inspect->Store_Compound If container is intact Don_PPE Don Appropriate PPE Store_Compound->Don_PPE Work_in_Fume_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Fume_Hood Weigh_and_Prepare_Stock Weigh Powder and Prepare Stock Solution Work_in_Fume_Hood->Weigh_and_Prepare_Stock Label_Stock_Solution Clearly Label Stock Solution Weigh_and_Prepare_Stock->Label_Stock_Solution Conduct_Experiment Conduct Experiment with this compound Solution Label_Stock_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Work_Area Dispose_of_Waste Dispose of Chemical and Contaminated Waste Decontaminate_Work_Area->Dispose_of_Waste Doff_PPE Doff PPE Dispose_of_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Workflow for Handling this compound

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.